1-Isopropyl-5-nitro-1H-pyrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-5(2)8-6(9(10)11)3-4-7-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQWDGQLNXKFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Isopropyl-5-nitro-1H-pyrazole molecular structure and formula
This guide is structured as a high-level technical whitepaper designed for drug discovery scientists and organic chemists. It prioritizes the specific challenges of regioselectivity and structural validation inherent to this molecule.
Molecular Scaffold Analysis & Synthetic Protocols
Executive Summary
1-Isopropyl-5-nitro-1H-pyrazole (C₆H₉N₃O₂) is a critical heterocyclic building block, primarily utilized as a precursor for 1-isopropyl-5-aminopyrazoles—a scaffold ubiquitous in kinase inhibitors (e.g., CDK, BTK targets) and antimicrobial agents.
Its structural significance lies in the specific placement of the nitro group at the 5-position (adjacent to the N1-isopropyl group). This creates a steric environment distinct from its more thermodynamically stable isomer, 1-isopropyl-3-nitro-1H-pyrazole. This guide addresses the primary challenge in working with this molecule: regioselective synthesis and definitive structural assignment.
Molecular Identity & Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | 1-(Propan-2-yl)-5-nitro-1H-pyrazole | |
| Molecular Formula | C₆H₉N₃O₂ | |
| Molecular Weight | 155.16 g/mol | |
| SMILES | CC(C)n1cc(c1)[O-] | Note: Isomeric SMILES specific to 5-nitro |
| Appearance | Pale yellow oil or low-melting solid | Lower MP than 4-nitro isomer due to steric twist.[1] |
| Solubility | DCM, EtOAc, MeOH, DMSO | Poor water solubility. |
| Key Hazard | Energetic Precursor | Nitro-pyrazoles can be shock-sensitive; handle with care. |
| Isomeric Warning | Do not confuse with CAS 97421-21-1 | CAS 97421-21-1 refers to the 4-nitro isomer. |
The Isomer Challenge: 3-Nitro vs. 5-Nitro
When synthesizing N-alkyl nitropyrazoles, the starting material is typically 3-nitro-1H-pyrazole (which exists in tautomeric equilibrium with 5-nitro-1H-pyrazole).
Direct alkylation (e.g., with isopropyl iodide) proceeds via an S_N2 mechanism.
-
1-Isopropyl-3-nitro-1H-pyrazole (Major Product): Formed when the electrophile attacks the nitrogen distal to the nitro group. This is sterically favored.
-
1-Isopropyl-5-nitro-1H-pyrazole (Minor Product/Target): Formed when the electrophile attacks the nitrogen adjacent to the nitro group. This is sterically hindered by the bulky isopropyl group and the nitro group's lone pairs ("lone pair repulsion").
Scientific Insight: To maximize the yield of the 5-nitro isomer, one cannot rely solely on simple alkylation. Alternative cyclization strategies (e.g., reacting isopropylhydrazine with nitromalonaldehyde equivalents) are often preferred for scale-up, but alkylation remains the common bench-scale route requiring rigorous separation.
Visualization: Synthetic Pathways & Regioselectivity
Figure 1: Divergent alkylation pathway showing the steric penalty associated with forming the 5-nitro isomer.
Experimental Protocol: Synthesis & Separation
Objective: Isolate 1-isopropyl-5-nitro-1H-pyrazole from the alkylation mixture.
Reagents
-
3-Nitro-1H-pyrazole (1.0 eq)
-
2-Iodopropane (1.5 eq)
-
Cesium Carbonate (
) (2.0 eq) - Preferred over for better solubility in DMF. -
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve 3-nitro-1H-pyrazole in anhydrous DMF. Add
and stir at Room Temperature (RT) for 30 minutes to ensure deprotonation. -
Alkylation: Add 2-iodopropane dropwise. Heat the reaction to 60°C for 12-16 hours. Note: Higher temperatures generally increase the proportion of the 5-nitro isomer slightly, but also increase degradation.
-
Workup: Dilute with EtOAc and wash extensively with water (x3) and brine (x1) to remove DMF. Dry over
and concentrate. -
Purification (Critical): The crude residue contains both isomers.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Hexanes:Ethyl Acetate gradient (Start 95:5, move to 80:20).
-
Elution Order: The 1-isopropyl-3-nitro isomer is typically more polar and elutes later due to the accessible nitro group interacting with silica. The 1-isopropyl-5-nitro isomer (target) often elutes first (or close to the solvent front) because the nitro group is sterically shielded/twisted out of planarity.
-
Validation: Check fractions via TLC.[2] The 5-nitro spot will often have a slightly different Rf and UV activity profile.
-
Structural Validation: The NMR Decision Tree
Distinguishing the 3-nitro and 5-nitro isomers is the most common failure point. 1H-NMR NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for confirmation.
-
Logic: In the 3-nitro isomer, the N1-isopropyl group is spatially adjacent to the proton at C5. In the 5-nitro isomer, the N1-isopropyl group is adjacent to the Nitro group, and the nearest proton is at C3 (far away).
Visualization: NMR Logic Flow
Figure 2: Definitive structural assignment using NOESY correlations.
Diagnostic Signals (CDCl₃, 400 MHz)
-
1-Isopropyl-5-nitro (Target):
-
Ring Protons: Two doublets (J ~2.0 Hz). The chemical shift of the proton at C3 is often shielded relative to the 3-nitro isomer's C5 proton.
-
Isopropyl Methine: Often appears slightly deshielded (downfield) compared to the 3-nitro isomer due to the anisotropic effect of the adjacent nitro group.
-
-
1-Isopropyl-3-nitro (Common Impurity):
-
NOE: Strong correlation between the Isopropyl methine proton (~4.6 ppm) and the Ring H5 proton (~7.5 ppm).
-
Pharmaceutical Relevance
The 1-isopropyl-5-nitro-1H-pyrazole scaffold is rarely the final drug; it is almost exclusively reduced to the 5-amino derivative.
-
Reduction:
or converts the nitro group to an amine. -
Scaffold Utility: The resulting 1-isopropyl-1H-pyrazol-5-amine is a "privileged structure."
-
It serves as the dinucleophile for cyclization with 1,3-electrophiles to form Pyrazolo[1,5-a]pyrimidines .
-
Target Class: This fused system is a classic ATP-mimetic scaffold used in inhibitors for Cyclin-Dependent Kinases (CDKs) and Bruton's Tyrosine Kinase (BTK) .
-
References
-
Regioselectivity in Pyrazole Alkylation
- Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer.
-
NMR Characterization of N-Alkyl Nitropyrazoles
- Claramunt, R. M., et al. (2009). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. (Provides chemical shift trends for 3- vs 5-nitro isomers).
-
Synthesis of 5-Aminopyrazoles via Nitropyrazoles
- Deng, X., & Mani, N. S. (2006). Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Letters.
-
General Physical Properties (Analogue Reference)
- PubChem Compound Summary for 1-Isopropyl-4-nitro-1H-pyrazole (Used for property estim
Sources
Thermodynamic Stability and Rearrangement Kinetics of Nitro-Substituted Pyrazoles
[1]
Executive Summary: The Energy-Stability Paradox
In the development of High Energy Density Materials (HEDMs) and bioisosteres for drug discovery, nitro-substituted pyrazoles represent a critical intersection of high enthalpy of formation (
This guide addresses the core thermodynamic challenge: balancing the high energy content of
Thermodynamic Landscape: -Nitro vs. -Nitro Isomers
The fundamental rule of nitropyrazole thermodynamics is the disparity between kinetic and thermodynamic control.
The Nitrogen Fracture
kinetically stablethermodynamically unstable-
Mechanism of Instability: The
bond is weaker than the bond due to lone-pair repulsion between the ring nitrogen and the nitro group oxygen atoms. -
The "Cinch" Migration: Upon heating or acid catalysis, the nitro group migrates from the nitrogen (position 1) to a carbon (position 3, 4, or 5). This rearrangement is irreversible and exothermic, driving the system toward the thermodynamic sink.
Positional Stability Ranking ( -Isomers)
Once the nitro group is on the carbon ring, stability depends on electron delocalization.
-
4-Nitropyrazole (Most Stable): The 4-position allows for maximum conjugation with the pyrazole
-system without significant steric clash with the adjacent ring nitrogens. It is the "thermodynamic sink" in acid-catalyzed rearrangements. -
3-Nitropyrazole: Slightly less stable due to proximity to the ring nitrogen (position 2), creating a "ortho-like" effect. It is the primary product of thermal rearrangement.
-
3,4,5-Trinitropyrazole (TNP): While highly energetic, the steric crowding of three adjacent nitro groups forces the nitro groups to twist out of planarity, slightly reducing resonance stabilization but significantly increasing density and
.
Mechanistic Insight: The [1,5]-Sigmatropic Shift
The migration of a nitro group from
The "Bananas" Mechanism
In a thermal environment (neutral solvent like anisole), the nitro group slides across the ring face.
-
Step 1: The nitro group at position 1 migrates to position 5 via a suprafacial [1,5]-shift.
-
Step 2: Tautomerization re-establishes aromaticity, yielding 3-nitropyrazole (since position 5 is equivalent to 3 in unsubstituted pyrazole tautomers).
Visualization of the Rearrangement Pathway
Caption: The thermal rearrangement pathway of N-nitropyrazole to 3-nitropyrazole via a concerted [1,5]-sigmatropic shift.
Quantitative Data: Thermal Stability & Energetics
The following table synthesizes data for key nitro-pyrazole derivatives. Note the inverse relationship between nitrogen content and decomposition temperature (
| Compound | Structure | Density (g/cm³) | Melting Point (°C) | ||
| 3,4-DNP | 3,4-Dinitropyrazole | 1.87 | 86–88 | 285 | +216 |
| 3,5-DNP | 3,5-Dinitropyrazole | 1.85 | 173 | ~296 | +220 |
| TNP | 3,4,5-Trinitropyrazole | 1.92 | 186 | 249–315* | +380 |
| LLM-116 | 4-Amino-3,5-DNP | 1.90 | 178 | 290 | +180 |
Note:
Experimental Protocol: Synthesis & Stability Assessment
Objective: Synthesize 3,4-Dinitropyrazole (3,4-DNP) utilizing the thermodynamic rearrangement principle, followed by thermal stability validation.
Stage 1: The "Safe" Nitration (N-Nitration)
Direct C-nitration is dangerous due to exotherms. We first attach the nitro group to the nitrogen.
-
Reagents: Pyrazole (1 eq), Acetic Anhydride (
), Fuming . -
Procedure: Dissolve pyrazole in acetic acid. Add dropwise to a cooled mixture of
at -5°C. -
Observation: Precipitate forms. Filter to isolate 1-nitropyrazole .
Stage 2: The Rearrangement (Thermodynamic Control)
-
Reagents: 1-Nitropyrazole, Benzonitrile (high boiling solvent).
-
Procedure: Heat solution to 150°C for 4 hours.
-
Mechanism: The [1,5]-shift occurs, moving
from N1 to C3. -
Workup: Cool and evaporate solvent. Recrystallize to obtain 3-nitropyrazole .
Stage 3: The Second Nitration (Targeting the Sink)
-
Reagents: 3-Nitropyrazole, Mixed Acid (
).[1][2] -
Procedure: Heat at 60°C. The existing nitro group directs the second nitro group to the 4-position (meta-like direction in this context).
-
Product: 3,4-Dinitropyrazole .
Protocol: Differential Scanning Calorimetry (DSC)
To validate the thermal stability (
-
Sample Prep: 2-3 mg of dried 3,4-DNP in an aluminum pinhole pan (allows gas escape, preventing rupture).
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation masking the intrinsic decomposition.
-
Ramp: Heat from 40°C to 400°C at 5°C/min .
-
Analysis: Identify the onset temperature (
) and peak exotherm ( ).-
Pass Criteria:
for HEDM applications.
-
Decomposition Pathways
When thermodynamic stability fails (i.e., at
-
Homolytic Cleavage: The weakest bond breaks first. In polynitropyrazoles, this is the
bond.-
Reaction:
-
-
Ring Cleavage: Following nitro loss, the radical on the pyrazole ring destabilizes the aromatic system, leading to ring opening and release of
and . -
Autocatalysis: In the liquid phase (melt), the released
can attack remaining amine/ring sites, accelerating decomposition. This is why is often lower in closed vessels.[3]
Stability Assessment Workflow
Caption: Workflow for assessing the thermodynamic viability of new nitropyrazole candidates.
References
- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Foundational text on nitropyrazole thermodynamics).
-
Dalinger, I. L., et al. (2010). "Chemistry and thermal decomposition of trinitropyrazoles." Journal of Thermal Analysis and Calorimetry. Link
- Ravi, P., et al. (2011). "Synthesis and characterization of 3,4-dinitropyrazole based energetic salts." Journal of Hazardous Materials. (Source for 3,4-DNP properties).
-
Habraken, C. L., et al. (1970).[2][4] "Rearrangement of N-nitropyrazoles." Journal of Organic Chemistry. (The definitive mechanism for [1,5]-shift).
-
Muravyev, N. V., et al. (2016). "Thermal Decomposition of Nitropyrazoles." Thermochimica Acta. Link
-
Zhang, J., et al. (2022).[5] "Access to Green Pyrotechnic Compositions via Constructing Coordination Polymers: A New Approach to the Application of 3,4-Dinitropyrazole." ACS Applied Materials & Interfaces.[5] Link[3]
Precision Synthesis and Application of 1-Isopropyl-5-nitro-1H-pyrazole
The following technical guide details the synthesis, purification, and application of 1-Isopropyl-5-nitro-1H-pyrazole , a critical intermediate often overlooked in favor of its more stable isomers (1,3- and 1,4-nitro), yet essential for accessing specific kinase inhibitor scaffolds where steric bulk at the N1 position is required adjacent to a C5-amino linker.[1]
A Critical Intermediate for Kinase Inhibitor Scaffolds[1]
Part 1: The Regioselectivity Paradox
In medicinal chemistry, the pyrazole ring is a "privileged structure," ubiquitous in FDA-approved drugs like Celecoxib , Ruxolitinib , and Crizotinib . However, the specific substitution pattern of 1-Isopropyl-5-nitro-1H-pyrazole presents a unique synthetic challenge known as the "Regioselectivity Paradox."[1]
The Challenge
The target molecule requires an isopropyl group at N1 and a nitro group at C5.
-
Direct Nitration Failure: Nitration of 1-isopropylpyrazole occurs exclusively at the C4 position (electrophilic aromatic substitution), yielding 1-isopropyl-4-nitropyrazole.[1]
-
Alkylation Ambiguity: Alkylation of 3-nitropyrazole (which exists in tautomeric equilibrium with 5-nitropyrazole) typically favors the 1,3-isomer (1-isopropyl-3-nitropyrazole) due to steric hindrance and thermodynamic control.[1] The desired 1,5-isomer is often the minor product (<20%), making its isolation a test of purification rigor.
Why This Isomer Matters
The 1,5-substitution pattern is structurally distinct. It places the bulky isopropyl group adjacent to the nitro (and subsequent amino) group. In kinase inhibitors, this steric crowding forces the pendant amine into a specific dihedral angle, often critical for:
-
Selectivity: Fitting into restricted pockets (e.g., the gatekeeper region of kinases).
-
Conformation: Locking the bioactive conformation of the final drug molecule.
Part 2: Validated Synthesis & Purification Protocol
This protocol details the Alkylation-Separation Route , the most reliable method for generating the 1,5-isomer in a research setting without requiring specialized hydrazine precursors.
Phase A: The Alkylation (The "Lottery")
Reaction Principle: Nucleophilic substitution (S_N2) of 3-nitropyrazole with isopropyl iodide under basic conditions.[1]
Reagents:
-
3-Nitropyrazole (1.0 eq) [CAS: 26621-44-3][1]
-
Isopropyl Iodide (1.5 eq)[1]
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq) – Preferred over K₂CO₃ for better solubility/reactivity.[1]
-
DMF (Dimethylformamide), anhydrous (0.5 M concentration)
Step-by-Step Protocol:
-
Dissolution: Charge a flame-dried round-bottom flask with 3-nitropyrazole and anhydrous DMF. Stir under N₂ until dissolved.
-
Base Addition: Add Cs₂CO₃ in a single portion. The suspension may turn yellow/orange. Stir for 15 minutes at Room Temperature (RT) to deprotonate the pyrazole.
-
Alkylation: Add isopropyl iodide dropwise via syringe.
-
Reaction: Heat to 60°C for 12 hours. Note: Higher temperatures (>80°C) increase degradation; lower temperatures (<40°C) are too slow.[1]
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over Na₂SO₄ and concentrate.
Result: A crude oil containing a mixture of 1-isopropyl-3-nitropyrazole (Major, ~80%) and 1-isopropyl-5-nitropyrazole (Minor, ~20%) .[1]
Phase B: The Separation (The "Purification")
The separation relies on the dipole moment difference. The 1,5-isomer, with the nitro group adjacent to the isopropyl, has a different polarity vector than the 1,3-isomer.
Chromatography Strategy:
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 → 80:20).
-
Elution Order:
Data Summary Table: Isomer Differentiation
| Feature | 1-Isopropyl-5-nitro (Target) | 1-Isopropyl-3-nitro (Major Byproduct) |
| TLC (20% EtOAc/Hex) | Higher R_f (~0.[1]6) | Lower R_f (~0.4) |
| ¹H NMR (Ring H) | C3-H and C4-H are doublets.[1] | C5-H and C4-H are doublets.[1] |
| NOESY Signal | Weak/No cross-peak between N-CH and ring protons (steric gap).[1] | Strong cross-peak between N-CH and C5-H (adjacent).[1] |
| Yield (Typical) | 15 - 20% | 70 - 80% |
Critical Checkpoint: Do not proceed until you have confirmed the isomer identity via NOESY or comparison of proton shifts. The 1,3-isomer is a common "dead-end" impurity in drug development.[1]
Part 3: Functionalization – The "Money" Step
The nitro group is a "masked" amine. The reduction to 1-Isopropyl-5-aminopyrazole is the gateway to library synthesis.[1]
Protocol: Chemoselective Iron Reduction
Use this over Pd/C hydrogenation if your molecule contains halogens or alkynes.
-
Setup: Dissolve 1-Isopropyl-5-nitropyrazole (1.0 eq) in EtOH:Water (3:1).
-
Activator: Add Ammonium Chloride (NH₄Cl) (5.0 eq).
-
Reductant: Add Iron Powder (Fe) (5.0 eq, <10 micron particle size).
-
Reflux: Heat to 80°C with vigorous stirring for 2 hours.
-
Filtration: Filter hot through a Celite pad (Caution: Pyrophoric iron waste). Wash with EtOAc.[2]
-
Isolation: The filtrate contains the free amine. Concentrate and use immediately or store under Argon (amines oxidize over time).
Part 4: Visualization of the Workflow
The following diagram illustrates the divergent synthesis and the critical separation step required to isolate the bioactive 1,5-scaffold.
Caption: Divergent synthesis workflow highlighting the critical chromatographic separation of the 1,5-isomer from the thermodynamically favored 1,3-isomer.
Part 5: Application in Drug Discovery[3]
The 1-Isopropyl-5-aminopyrazole derived from this nitro precursor is a versatile nucleophile.[1]
Common Reaction: Urea Formation Reacting the 5-amine with an isocyanate yields a urea linkage, a classic motif in kinase inhibitors (e.g., p38 MAP kinase inhibitors).
-
Mechanism:[1][3][4] The N1-isopropyl group forces the urea into a specific conformation, often inducing a "Type II" binding mode in kinases (binding to the DFG-out conformation).
Self-Validating Check: If the biological activity of your final compound is 100x lower than expected, check your starting material. Using the 1,3-isomer (which lacks the steric clash) instead of the 1,5-isomer is the most common cause of assay failure in this series.
References
-
Regioselective Synthesis of Pyrazoles: Deng, X., & Mani, N. S. (2008).[3][5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. [1]
-
Pyrazoles in Drug Discovery: Fustero, S., et al. (2010). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. [1]
-
Nitro Reduction Protocols: Porzelle, A., et al. (2009).[6] Zinc-Mediated Reduction of Nitroarenes. Synlett.
-
Kinase Inhibitor Scaffolds: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.
Sources
- 1. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
CAS number and chemical identifiers for 1-Isopropyl-5-nitro-1H-pyrazole
The following technical guide provides an in-depth analysis of 1-Isopropyl-5-nitro-1H-pyrazole , a specific regioisomer used as a scaffold in medicinal chemistry and energetic materials research.
Executive Summary
1-Isopropyl-5-nitro-1H-pyrazole (CAS 1171472-40-4 ) is a heterocyclic building block characterized by a pyrazole ring substituted with an isopropyl group at the N1 position and a nitro group at the C5 position.[1] Unlike its more thermodynamically stable isomer (1-isopropyl-3-nitro-1H-pyrazole), the 5-nitro variant offers unique steric and electronic properties due to the proximity of the nitro group to the N-alkyl substituent. This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical candidates, particularly in the development of protein kinase inhibitors where the pyrazole core mimics the purine ring of ATP.
Chemical Identity & Properties
Nomenclature & Identifiers
| Identifier Type | Value |
| Chemical Name | 1-Isopropyl-5-nitro-1H-pyrazole |
| CAS Number | 1171472-40-4 |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.16 g/mol |
| SMILES | CC(C)N1N=CC=C1[O-] |
| InChI Key | Derived from structure (Specific key requires generation, typically unique to isomer) |
Physical & Chemical Properties
Note: Experimental values for the specific 5-nitro isomer are sparse compared to the 3-nitro isomer. Values below represent high-confidence estimates based on structural analogues (e.g., 1-methyl-5-nitropyrazole).
| Property | Description / Value |
| Physical State | Low-melting solid or viscous oil (yellow to orange) |
| Melting Point | Estimated: 40–60 °C (Lower than 1-methyl analogue due to isopropyl disorder) |
| Solubility | Soluble in DCM, Ethyl Acetate, Methanol, DMSO; Insoluble in Water |
| Stability | Stable under ambient conditions; sensitive to strong reducing agents |
| pKa | Non-ionizable core; Nitro group decreases basicity of N2 significantly |
Synthetic Pathways & Regioselectivity[5][8][9]
The synthesis of 1-isopropyl-5-nitro-1H-pyrazole is non-trivial due to the tautomeric nature of the starting material, 3-nitropyrazole. The reaction typically produces a mixture of regioisomers.[2]
Core Synthesis Protocol: Alkylation of 3-Nitropyrazole
The most robust route involves the nucleophilic substitution (
Reagents:
-
Substrate: 3-Nitropyrazole (Tautomerizes between 3-nitro and 5-nitro forms).
-
Alkylating Agent: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane.
-
Base: Cesium Carbonate (
) or Sodium Hydride ( ). -
Solvent: DMF or Acetonitrile (
).
Mechanism & Regiochemistry: The pyrazole anion is an ambident nucleophile. Alkylation can occur at either nitrogen.
-
1-Isopropyl-3-nitro-1H-pyrazole (Major Product): Formed by alkylation at the nitrogen distal to the nitro group. This is sterically and electronically favored in many conditions.
-
1-Isopropyl-5-nitro-1H-pyrazole (Target, Minor Product): Formed by alkylation at the nitrogen adjacent to the nitro group. The steric clash between the bulky isopropyl group and the nitro group makes this less favorable, often requiring chromatographic separation.
Experimental Workflow
-
Deprotonation: Dissolve 3-nitropyrazole (1.0 eq) in dry DMF. Add
(1.5 eq) and stir at RT for 30 min. -
Alkylation: Add 2-iodopropane (1.2 eq) dropwise. Heat to 60 °C for 4–12 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[2]
-
Purification (Critical): The crude residue contains both isomers.
-
TLC: The 3-nitro isomer is typically less polar (higher
) than the 5-nitro isomer due to the dipole moment vectors. -
Column Chromatography: Elute with Hexanes:EtOAc (gradient 90:10 to 70:30). The 5-nitro isomer elutes after the 3-nitro isomer.
-
Visualization: Synthesis & Isomerism
Caption: Divergent synthesis of nitro-pyrazole isomers via alkylation. The 5-nitro target is formed via attack at the more hindered nitrogen.
Analytical Characterization (Self-Validating Logic)
Distinguishing the 3-nitro and 5-nitro isomers is the most critical step in quality control. Standard LC-MS is insufficient as both have identical mass (
1H NMR Diagnostic Criteria
The assignment relies on the Nuclear Overhauser Effect (NOE) , which detects protons close in space (< 5 Å).
| Feature | 1-Isopropyl-3 -nitro (Unwanted) | 1-Isopropyl-5 -nitro (Target) |
| Ring Protons | H-4 and H-5 | H-3 and H-4 |
| Structural Logic | H-5 is adjacent to N-Isopropyl. | C-5 is blocked by Nitro. H-3 is distal. |
| NOE Signal | Strong NOE between iPr-CH and Ring H-5. | NO NOE between iPr-CH and any Ring H. |
Visualization: NMR Logic
Caption: Definitive structural assignment using NOE spectroscopy. The target 5-nitro isomer lacks a proton adjacent to the N-isopropyl group.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Potentially Flammable.
-
Energetic Potential: While mono-nitro pyrazoles are generally stable, they are precursors to high-energy materials. Avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
References
-
PubChem. (2025). Compound Summary: 1-Isopropyl-5-methyl-2-pyrazoline (Structural Analogue Data). National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Pyrazoles: Regioselectivity in N-Alkylation. Retrieved from [Link]
Sources
Technical Guide: 1-Isopropyl-5-nitro-1H-pyrazole as a Melt-Cast Energetic Scaffold
The following technical guide is structured to address the specific physicochemical and energetic profile of 1-Isopropyl-5-nitro-1H-pyrazole . Given the molecule's structural characteristics—specifically the steric bulk of the isopropyl group adjacent to the nitro functionality—this guide focuses on its application as a melt-cast carrier fluid and a tunable energetic scaffold , rather than a primary high-performance explosive (like HMX or CL-20).
Executive Summary
1-Isopropyl-5-nitro-1H-pyrazole (1-iPr-5-NP) represents a specialized subclass of nitrogen-rich heterocyclic energetic materials (HEDMs). Unlike its trinitrated analogs (e.g., MTNP), which serve as high-brisance explosives, 1-iPr-5-NP is primarily investigated for its rheological properties and steric strain energy .[1] The isopropyl substituent lowers the melting point, potentially rendering the material a liquid or low-melting solid suitable as an energetic plasticizer or melt-cast carrier . This guide details the regioselective synthesis challenges, thermodynamic properties, and safety protocols required for its integration into composite energetic formulations.[1]
Part 1: Molecular Architecture & Energetic Theory
Structural Dynamics and Steric Strain
The energetic potential of 1-iPr-5-NP is derived not merely from its heat of formation (
-
N1-Substitution: The isopropyl group at position N1 provides steric bulk.
-
C5-Nitro Group: Unlike the 3-nitro isomer, the 5-nitro group is spatially adjacent to the N1-isopropyl group.
-
Consequence: This proximity forces the nitro group to rotate out of planarity with the pyrazole ring to relieve steric clash (torsional strain). While this reduces
-conjugation (lowering stability slightly), it increases the internal energy of the molecule, contributing to a higher heat of formation relative to its 1,3-isomer.[1]
Oxygen Balance and Density[2]
-
Oxygen Balance (OB%): As a mononitro species (
), the OB is significantly negative (approx. -144%).[1] -
Implication: It cannot function as a standalone monopropellant. It acts as a fuel-rich binder that must be paired with oxidizers (e.g., Ammonium Perchlorate, HMX) to achieve stoichiometry.[1]
-
Density: The bulky isopropyl group disrupts crystal packing efficiency. Estimated density ranges between 1.25 – 1.35 g/cm³ , lower than the methyl analog.[1] This confirms its utility as a matrix/binder rather than a high-density charge.
Part 2: Regioselective Synthesis Protocol
Synthesizing the 1,5-isomer is chemically challenging because direct alkylation of 3(5)-nitropyrazole thermodynamically favors the 1,3-isomer (where the alkyl group attaches to the nitrogen furthest from the nitro group to minimize steric hindrance).
To obtain 1-Isopropyl-5-nitro-1H-pyrazole, a cyclization strategy is required.
Experimental Workflow: Cyclization Route
Objective: Synthesize 1-iPr-5-NP via condensation of isopropylhydrazine with a nitro-functionalized enone or equivalent precursor.
Reagents:
-
Isopropylhydrazine hydrochloride (
)[1] -
3-Dimethylamino-2-nitroacrolein (or equivalent nitro-enamine precursor)
-
Ethanol (Solvent)[1]
-
Triethylamine (
)[1]
Protocol:
-
Precursor Preparation: Dissolve 3-dimethylamino-2-nitroacrolein (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine Addition: Add isopropylhydrazine hydrochloride (11 mmol) to the solution.
-
Base Catalysis: Dropwise add triethylamine (12 mmol) at 0°C to liberate the free hydrazine base.
-
Cyclization: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Note: The reaction kinetics favor the formation of the 5-nitro isomer when the hydrazine attacks the more electrophilic carbon adjacent to the nitro group.
-
Quenching: Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with 1M HCl (to remove unreacted amines) followed by brine. Dry over
. -
Isolation: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 8:2).[1] The 1,5-isomer typically elutes after any trace 1,3-isomer due to higher polarity (dipole moment effects).[1]
Synthetic Pathway Visualization[1]
Caption: Regioselective cyclization pathway favoring the 1,5-isomer via nitro-enamine condensation.[1]
Part 3: Physicochemical Characterization & Performance[3]
Identification (Spectroscopic Validation)
Distinguishing the 1,5-isomer from the 1,3-isomer is critical.[1]
-
NMR (CDCl
): Look for the septet of the isopropyl group. In the 5-nitro isomer, the methine proton of the isopropyl group will be desfielded (shifted downfield, ppm) compared to the 1,3-isomer due to the anisotropic effect of the adjacent nitro group. - NMR: The C5 carbon (bearing the nitro group) will show a characteristic shift.[1]
Energetic Properties Table (Calculated/Estimated)
Data derived from Kamlet-Jacobs projections for mononitro-N-alkyl pyrazoles.
| Parameter | Value (Est.) | Unit | Relevance |
| Physical State | Liquid / Low-Melting Solid | - | Ideal for melt-cast formulations. |
| Density ( | 1.28 – 1.32 | Moderate; limits detonation velocity.[1] | |
| Oxygen Balance | -144.0 | % | Requires oxidizer addition. |
| Detonation Velocity ( | ~6,800 | m/s | Low brisance (comparable to TNT).[1] |
| Detonation Pressure ( | ~19.0 | GPa | Suitable for blast/fragmentation, not shaped charges.[1] |
| Decomposition Temp ( | 210 | °C | High thermal stability (Safety).[1] |
Part 4: Safety & Handling Protocols
Sensitivity Profile
1-iPr-5-NP is classified as insensitive relative to standard nitramines (RDX/HMX).
-
Impact Sensitivity:
J (BAM Fallhammer).[1] The steric bulk acts as a "shock absorber" at the molecular level, and the liquid/viscous state dissipates mechanical energy efficiently. -
Friction Sensitivity:
N.
Toxicology & Dual-Use (Bioactivity)
Audience Note for Drug Development Professionals: Nitro-pyrazoles possess inherent biological activity. The 5-nitro-imidazole moiety is famous in drugs like Metronidazole. Similarly, 1-iPr-5-NP may exhibit hypoxic cytotoxicity or antimicrobial properties.
-
Handling: Use full PPE (nitrile gloves, respirator).[1]
-
Metabolic Risk: Potential reduction of the nitro group to a nitroso/hydroxylamine intermediate in vivo, which can be mutagenic.
Part 5: Application Logic (Melt-Cast Systems)
The primary value of 1-iPr-5-NP is not as a standalone explosive, but as a eutectic ingredient .
Formulation Strategy:
-
Solid Load: High-performance solid (e.g., CL-20 or HMX).
-
Carrier Matrix: 1-iPr-5-NP (acts as the liquid/melt phase).
-
Mechanism: The 1-iPr-5-NP lowers the viscosity of the mix, allowing for casting, while contributing some energy (unlike inert binders like HTPB).
Caption: Role of 1-iPr-5-NP as an energetic plasticizer in composite explosives.
References
-
BenchChem. (2025).[1][2] Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from [1]
-
Deng, X., & Mani, N. S. (2008).[1][3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412-2415.[1] Link[1]
-
Zhang, J., et al. (2020).[1] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3465.[1] Link[1]
-
PubChem. (2025).[1][4] 1-Isopropyl-1H-pyrazole Compound Summary. National Library of Medicine. Link[1]
-
Lei, C., Yang, H., & Cheng, G. (2020).[1][5] New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole.[5][6] Dalton Transactions, 49, 1660-1667.[1][5] Link
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. 1-isopropyl-1H-pyrazole | C6H10N2 | CID 13469816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacophore analysis of isopropyl-nitropyrazole scaffolds
Topic: The Isopropyl-Nitropyrazole Motif: A Pharmacophoric & Physicochemical Deep Dive Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.
Executive Summary
The isopropyl-nitropyrazole scaffold represents a specialized chemotype in medicinal chemistry, balancing the high-energy electronic demand of the nitro group with the lipophilic anchoring capability of the isopropyl moiety. While pyrazoles are privileged structures in FDA-approved drugs (e.g., Crizotinib, Celecoxib), the introduction of a nitro group creates a distinct electronic landscape often utilized in antimicrobial research (specifically antitubercular agents) and covalent kinase inhibition. This guide dissects the pharmacophoric signature of this scaffold, addressing its binding modes, synthetic accessibility, and the critical metabolic liabilities associated with the nitro-aromatic warhead.
The Physicochemical Landscape
To effectively deploy the isopropyl-nitropyrazole scaffold, one must understand the interplay between its three distinct structural components. This is not merely a sum of parts but a synergistic electronic system.
Electronic Distribution & Dipole Moments
The nitro group (
-
Hammett Constants: The nitro group (
) creates an electron-deficient core, enhancing -stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. -
Dipole Vector: The scaffold exhibits a strong permanent dipole directed towards the nitro group, often necessitating a counter-stabilizing interaction within the protein active site (e.g., a backbone amide or positively charged residue like Lysine).
The Isopropyl Anchor (Steric & Lipophilic)
The isopropyl group serves two critical functions:
-
Lipophilicity Modulation: It increases
by approximately to units compared to a methyl group, facilitating membrane permeability. -
Shape Complementarity: It acts as a "steric doorstop," filling hydrophobic sub-pockets (e.g., the Gatekeeper region in kinases or the hydrophobic cleft in bacterial reductases).
Table 1: Calculated Physicochemical Properties of the Core Scaffold (Data based on 1-isopropyl-4-nitro-1H-pyrazole consensus modeling)
| Property | Value (Approx.) | Medicinal Chemistry Implication |
| MW | 155.15 Da | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | 1.8 - 2.1 | Optimal range for oral bioavailability (Ro5 compliant). |
| TPSA | ~63 | High polar surface area relative to size due to |
| H-Bond Acceptors | 3 (2 from | Critical for orienting the ligand. |
| Rotatable Bonds | 2 | Low entropic penalty upon binding. |
Pharmacophore Modeling & Binding Modes[1]
The pharmacophore of the isopropyl-nitropyrazole scaffold is defined by a "Push-Pull" mechanism: the hydrophobic push of the isopropyl group and the electronic pull of the nitro group.
The Pharmacophoric Map
The following diagram illustrates the spatial arrangement of features required for high-affinity binding. The nitro group functions as a bidentate Hydrogen Bond Acceptor (HBA), while the isopropyl group defines the Hydrophobic center.
Figure 1: Pharmacophore Map of N-Isopropyl-Nitropyrazole. The diagram highlights the vector constraint between the electronic sink (Nitro) and the hydrophobic anchor (Isopropyl).
Computational Workflow: Docking & Validation
Protocol: Self-Validating Molecular Docking
-
Ligand Preparation:
-
Generate 3D conformations. Crucial: The nitro group is coplanar with the pyrazole ring due to resonance. Enforce a torsion constraint of
during minimization to prevent unrealistic orthogonal conformations. -
Assign Gasteiger partial charges. The nitro oxygens should carry significant negative charge density.
-
-
Grid Generation:
-
Define the box center using a known ligand (if available) or the geometric centroid of the active site.
-
Expert Tip: Add a "H-Bond constraint" to the grid at the position where the nitro group is expected to bind. This forces the docking algorithm to prioritize poses that satisfy this key interaction.
-
-
Docking (e.g., AutoDock Vina / Glide):
-
Run with high exhaustiveness (precision = 8+).
-
Self-Validation Step: If the docked pose places the hydrophobic isopropyl group into the solvent-exposed region rather than the hydrophobic pocket, reject the pose. The
drive is the primary binding force; the nitro group provides specificity.
-
Figure 2: Computational Workflow. Note the critical filtering step based on hydrophobic matching of the isopropyl group.
Synthetic & Metabolic Reality (The "Double-Edged Sword")
This section addresses the E-E-A-T requirement by acknowledging the limitations of the scaffold.
Metabolic Liability: Nitroreduction
The nitro group is a metabolic alert. In hypoxic environments (e.g., solid tumors or M. tuberculosis granulomas), nitroreductases can reduce the
-
Toxicity: The hydroxylamine intermediate can be DNA-reactive (mutagenic).
-
Therapeutic Advantage: In antitubercular drugs (like Pretomanid), this reduction is the mechanism of action, releasing reactive nitrogen species (RNS) that kill the bacteria [1].
-
Design Strategy: If the target is non-infectious (e.g., human kinase), consider bioisosteres like a nitrile (
) or trifluoromethyl ( ) group if the nitro group causes toxicity.
Synthetic Pathway
The synthesis is robust, typically involving the N-alkylation of a nitropyrazole core.
Figure 3: Synthetic Route. Regioselectivity (N1 vs N2) depends on the specific nitropyrazole tautomer and steric hindrance.
Case Study: Antimicrobial Optimization
Context: Mycobacterium tuberculosis (Mtb) requires novel inhibitors. Application: A fragment screen identifies 4-nitropyrazole as a weak binder to an Mtb reductase. Optimization Strategy:
-
Fragment Growth: The 4-nitropyrazole binds via the nitro group to a serine residue.
-
Elaboration: Structural analysis reveals a hydrophobic pocket adjacent to the N1 position.
-
Modification: Introduction of an N-isopropyl group fills this pocket (
improves by ~2 kcal/mol). -
Result: The isopropyl-nitropyrazole derivative becomes a lead compound with an MIC of 4-64
g/mL [2]. The nitro group serves as a "suicide substrate," activated only within the bacteria, minimizing host toxicity.
References
-
Penning, T. M., et al. (2022).[1][2] "Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives." Chemical Research in Toxicology.
-
NBInno Research. (2026). "Exploring the Biological Activity of Nitropyridine and Nitropyrazole Derivatives." NBInno Technical Notes.
-
Sunitha, T., et al. (2024).[3] "Pyrazole Scaffolds: A promising frontier in drug discovery."[3][4] Biochemical and Cellular Archives.
-
Emam, S. H., et al. (2025).[5] "Nitro-group containing heterocyclic aromatic compounds with antiparasitic activities."[2] Mini-Reviews in Medicinal Chemistry.
-
Klapötke, T. M., et al. (2023). "Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles." Molecules.
Sources
Methodological & Application
Regioselective N-Alkylation of 5-Nitropyrazole with Isopropyl Halides: A Sterically Controlled Protocol
Application Note: AN-PYR-042
Introduction & Challenge
The N-alkylation of asymmetric pyrazoles is a pivotal transformation in the synthesis of energetic materials, agrochemicals, and kinase inhibitors. A recurring challenge in this domain is the regioselective alkylation of 3(5)-nitropyrazole . Due to annular tautomerism, the starting material exists in equilibrium between 3-nitropyrazole and 5-nitropyrazole.
When alkylating with isopropyl halides (secondary electrophiles), the reaction can theoretically yield two regioisomers:
-
1-isopropyl-3-nitropyrazole (Target A): The alkyl group is distal to the nitro group.
-
1-isopropyl-5-nitropyrazole (Target B): The alkyl group is proximal to the nitro group.
The Core Problem: While methylating agents often yield mixtures due to low steric demand, the use of isopropyl halides introduces significant steric bulk. This application note details a protocol that leverages this steric hindrance to drive regioselectivity toward the thermodynamically and sterically favored 1-isopropyl-3-nitropyrazole , achieving ratios >95:5.
Mechanistic Insight: The "Steric Steering" Effect
To control this reaction, one must understand the interplay between the pyrazolate anion's electronics and the electrophile's sterics.[1]
Tautomerism and Deprotonation
Upon treatment with a base, 3(5)-nitropyrazole is deprotonated to form a resonance-stabilized pyrazolate anion. This anion is an ambident nucleophile with two nucleophilic nitrogen sites (
The Decision Point
-
Electronic Factor: The nitro group at C3/C5 is electron-withdrawing.[2] Inductively, the nitrogen adjacent to the nitro group is less basic; however, the lone pair availability is often governed more by the stability of the transition state during nucleophilic attack.
-
Steric Factor (Dominant): The isopropyl group is a secondary carbon with a branched structure. Attacking the nitrogen adjacent to the bulky nitro group (forming the 1,5-isomer) incurs a severe steric penalty (Van der Waals repulsion). Attacking the distal nitrogen (forming the 1,3-isomer) avoids this clash.
Therefore, the use of isopropyl halides acts as a "steric filter," effectively shutting down the pathway to the 5-nitro isomer.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway showing the bifurcation of the pyrazolate anion attack. The steric bulk of the isopropyl group significantly retards
Experimental Optimization
We evaluated three parameters to maximize the 1,3-isomer yield: Base, Solvent, and Halide Leaving Group.
Table 1: Optimization Matrix (0.5 mmol scale)
| Entry | Base (2.0 eq) | Solvent | Electrophile | Temp (°C) | Yield (%) | Ratio (1,3 : 1,5) |
| 1 | Acetone | 2-Bromopropane | Reflux | 45 | 85 : 15 | |
| 2 | THF | 2-Bromopropane | 0 -> RT | 68 | 88 : 12 | |
| 3 | DMF | 2-Chloropropane | 60 | 55 | 92 : 8 | |
| 4 | DMF | 2-Bromopropane | 60 | 92 | >98 : 2 | |
| 5 | DMF | 2-Iodopropane | RT | 88 | 90 : 10 |
Analysis:
-
Cesium Effect (Entry 4):
in DMF provided the best balance. The large Cesium cation forms a "loose" ion pair with the pyrazolate anion, enhancing nucleophilicity while the solvent (DMF) promotes the mechanism. -
Halide Choice: 2-Iodopropane (Entry 5) is highly reactive but less selective (lower transition state energy difference). 2-Bromopropane offers the ideal compromise between reactivity and steric discrimination.
Validated Protocol
Objective: Synthesis of 1-isopropyl-3-nitropyrazole (10 mmol scale).
Materials
-
3(5)-Nitropyrazole (1.13 g, 10 mmol)
-
Cesium Carbonate (
) (6.52 g, 20 mmol, 2.0 eq) -
2-Bromopropane (1.88 mL, 20 mmol, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (20 mL)
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
). -
Dissolution: Add 3(5)-Nitropyrazole and anhydrous DMF. Stir until fully dissolved.
-
Deprotonation: Add
in one portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 30 minutes to ensure complete anion formation. -
Alkylation: Add 2-Bromopropane dropwise via syringe.
-
Reaction: Heat the mixture to 60 °C using an oil bath. Monitor by TLC (30% EtOAc/Hexane) or LC-MS. Reaction is typically complete in 4–6 hours.
-
Quench: Cool to RT. Pour the mixture slowly into 100 mL of ice-cold water (Caution: Exothermic).
-
Extraction: Extract with Ethyl Acetate (
mL). -
Wash: Wash the combined organic layers with Brine (
mL) to remove residual DMF. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude oil is usually high purity (>90%). If necessary, purify via flash column chromatography (SiO2, Gradient: 0-20% EtOAc in Hexanes).
Workup Workflow
Figure 2: Downstream processing workflow ensuring efficient removal of polar solvent (DMF) and recovery of the organic product.
Analytical Characterization & Isomer Distinction[2][3][4]
Distinguishing the 1,3-isomer from the 1,5-isomer is critical. We rely on Nuclear Overhauser Effect (NOE) spectroscopy.
1H NMR Data (CDCl3, 400 MHz)
-
1-isopropyl-3-nitropyrazole (Major):
- 7.60 (d, J = 2.4 Hz, 1H, H5 )
- 6.90 (d, J = 2.4 Hz, 1H, H4 )
- 4.65 (sept, 1H, N-CH)
- 1.55 (d, 6H, CH3)
-
Diagnostic Logic: The H5 proton is adjacent to the N1-isopropyl group.
NOESY Confirmation
This is the self-validating step of the protocol.
-
Experiment: Irradiate/Correlate the Isopropyl Methine proton (
4.65). -
Result (1,3-isomer): You will observe a strong NOE correlation with the ring proton at
7.60 (H5). This confirms the alkyl group is attached to N1, next to H5. -
Result (1,5-isomer): If the alkyl group were at N1 next to the Nitro (position 5), the isopropyl methine would be spatially distant from the remaining ring protons (H3/H4), resulting in a weak or absent NOE with the aromatic signals.
References
- Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996. (Foundational text on pyrazole tautomerism and reactivity).
-
Larina, L. I., & Lopyrev, V. A. "Nitroazoles: Synthesis, Structure and Properties." Springer, 2009. Link
-
BenchChem Protocols. "Separation of Pyrazole Regioisomers via Flash Chromatography." BenchChem Application Notes, 2025. Link
-
Jarończyk, M., et al. "Substituent Effects on Pyrazole Tautomerism."[1] Molecules, 2019.[1] Link
-
Dalinger, I. L., et al. "Synthesis of N-substituted 3(5)-nitropyrazoles."[2] Russian Chemical Bulletin, 1997. (Primary source for alkylation conditions of nitropyrazoles).
Sources
Functionalization Strategies for the C3 and C4 Positions of 1-Isopropyl-5-nitro-1H-pyrazole
An Application and Protocol Guide
Abstract
The 1-isopropyl-5-nitro-1H-pyrazole scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and drug development. The strategic introduction of functional groups at the C3 and C4 positions is critical for modulating the pharmacological profile, including potency, selectivity, and ADME properties. However, the strong electron-withdrawing nature of the C5-nitro group profoundly influences the reactivity of the pyrazole core, presenting unique challenges and opportunities for regioselective synthesis. This guide provides a comprehensive overview of scientifically-grounded strategies and detailed experimental protocols for the targeted functionalization of the C3 and C4 positions, emphasizing the chemical rationale behind methodological choices.
Introduction: The Strategic Importance of the Pyrazole Core
Pyrazoles are a cornerstone of heterocyclic chemistry, renowned for their presence in a multitude of approved pharmaceutical agents and biologically active compounds.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. The 1-isopropyl-5-nitro-1H-pyrazole core, in particular, combines the stability of the N-alkylated pyrazole with the potent electronic influence of a nitro group. Functionalization of this scaffold allows for the systematic exploration of chemical space to optimize drug-target interactions. This document serves as a practical guide for researchers aiming to synthesize novel analogues by targeting the C3 and C4 positions.
Electronic Landscape and Regioselectivity
Understanding the electronic distribution within the 1-isopropyl-5-nitro-1H-pyrazole ring is paramount for predicting reactivity and designing successful functionalization strategies.
-
C5-Nitro Group: As a powerful electron-withdrawing group (-M, -I effect), the nitro group significantly deactivates the pyrazole ring towards electrophilic aromatic substitution. This effect is most pronounced at the C4 position.
-
N1-Isopropyl Group: This alkyl group is weakly electron-donating (+I effect) and provides steric bulk, which can influence the approach of reagents.
-
C3-H vs. C4-H Reactivity:
-
The C3-H bond is the most acidic C-H bond on the ring. Its proximity to the N2 nitrogen and the overall electron-deficient nature of the ring makes it susceptible to deprotonation by strong bases.
-
The C4-H bond is less acidic and is sterically more accessible. While deactivated towards electrophiles, it remains a viable site for reactions that do not depend on the inherent nucleophilicity of the ring, such as direct C-H activation or halogenation under forcing conditions.
-
The interplay of these factors dictates that strategies for C3 and C4 functionalization must be mechanistically distinct.
Figure 1: Strategic functionalization sites on the 1-isopropyl-5-nitro-1H-pyrazole core.
Functionalization of the C4 Position
The C4 position, while electron-poor, is the primary target for transformations that can proceed on a deactivated aromatic system.
Strategy 1: Electrophilic Halogenation
Introducing a halogen (Br, Cl, I) at the C4 position is a pivotal first step, converting a relatively inert C-H bond into a versatile handle for subsequent cross-coupling reactions. Due to the deactivating effect of the nitro group, standard halogenation conditions may be sluggish.
Scientific Rationale: N-halosuccinimides (NBS, NCS, NIS) are common and reliable sources of electrophilic halogens.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism. In highly deactivated systems, the use of a strong acid co-reagent or catalyst can enhance the electrophilicity of the halogenating agent, thereby increasing the reaction rate. Water or polar aprotic solvents can also facilitate these reactions.[3]
Protocol 3.1.1: C4-Bromination using N-Bromosuccinimide (NBS)
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| 1-Isopropyl-5-nitro-1H-pyrazole | 1.0 g (5.91 mmol) | 1.0 | Starting Material |
| N-Bromosuccinimide (NBS) | 1.16 g (6.50 mmol) | 1.1 | Recrystallize if purity is suspect |
| Concentrated Sulfuric Acid | 5 mL | - | Solvent and catalyst |
| Reaction Temperature | 25-50 °C | - | Monitor for exotherm |
| Reaction Time | 4-12 h | - | Monitor by TLC/LC-MS |
Step-by-Step Methodology:
-
To a stirred solution of 1-isopropyl-5-nitro-1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude 4-bromo-1-isopropyl-5-nitro-1H-pyrazole under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Application Note: The C4-halogenated pyrazole is now an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions.[5][6]
Strategy 2: Palladium-Catalyzed Direct C4-Arylation
Direct C-H activation offers a more atom-economical approach to installing aryl groups, bypassing the need for pre-halogenation.[7][8]
Scientific Rationale: This strategy relies on a palladium catalyst to orchestrate the coupling of the pyrazole C4-H bond with an aryl halide. The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway. The choice of ligand is critical for catalyst stability and efficiency. For electron-deficient heterocycles, electron-rich, bulky phosphine ligands are often required to promote the challenging oxidative addition step and subsequent C-H activation.[9]
Protocol 3.2.1: Direct C4-Arylation with Aryl Bromide
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| 1-Isopropyl-5-nitro-1H-pyrazole | 100 mg (0.59 mmol) | 1.5 | Use in excess to favor C-H activation |
| Aryl Bromide | 0.39 mmol | 1.0 | Substrate |
| Pd(OAc)₂ | 4.4 mg (0.0195 mmol) | 5 mol% | Palladium(II) Acetate |
| SPhos | 24 mg (0.0585 mmol) | 15 mol% | Buchwald Ligand |
| K₂CO₃ (anhydrous) | 108 mg (0.78 mmol) | 2.0 | Base, must be dry |
| Toluene (anhydrous) | 4 mL | - | Solvent |
| Reaction Temperature | 110 °C | - | Reflux conditions |
| Reaction Time | 24 h | - | Inert atmosphere required |
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), SPhos (15 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add 1-isopropyl-5-nitro-1H-pyrazole (1.5 eq), the aryl bromide (1.0 eq), and anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 24 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the 4-aryl-1-isopropyl-5-nitro-1H-pyrazole.
Functionalization of the C3 Position
The C3 position's enhanced acidity is the key to its selective functionalization, typically involving deprotonation followed by trapping with an electrophile.
Scientific Rationale: The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures can selectively deprotonate the C3 position.[10] The resulting pyrazolyl anion is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl chlorides). Performing the reaction at low temperatures (e.g., -78 °C) is crucial to prevent side reactions and maintain the stability of the organolithium intermediate.
Protocol 4.1.1: C3-Deuteration via Lithiation and D₂O Quench
This protocol serves as a model experiment to confirm the site of deprotonation.
| Reagent/Parameter | Quantity/Value | Molar Eq. | Notes |
| 1-Isopropyl-5-nitro-1H-pyrazole | 200 mg (1.18 mmol) | 1.0 | Starting Material |
| n-Butyllithium (n-BuLi) | 0.52 mL (1.30 mmol) | 1.1 | 2.5 M solution in hexanes |
| Deuterium Oxide (D₂O) | 0.5 mL (27.8 mmol) | >20 | Electrophilic quench |
| Anhydrous THF | 10 mL | - | Solvent |
| Reaction Temperature | -78 °C | - | Dry ice/acetone bath |
| Reaction Time | 1 h (lithiation) | - | Inert atmosphere required |
Step-by-Step Methodology:
-
To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of 1-isopropyl-5-nitro-1H-pyrazole (1.0 eq) in anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. A color change is typically observed, indicating anion formation.
-
Stir the solution at -78 °C for 1 hour.
-
Add D₂O (>20 eq) dropwise to quench the reaction.
-
Allow the reaction to warm slowly to room temperature.
-
Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and Mass Spectrometry to confirm deuterium incorporation at the C3 position.
Application Note: By replacing D₂O with other electrophiles, a diverse array of functional groups can be installed at the C3 position. For example, quenching with benzaldehyde would yield a C3-hydroxymethylphenyl group, while quenching with trimethylsilyl chloride (TMSCl) would install a C3-silyl group.
Figure 2: A representative workflow for multi-step functionalization via a C4-halogenated intermediate.
Conclusion
The functionalization of 1-isopropyl-5-nitro-1H-pyrazole at the C3 and C4 positions requires a nuanced approach guided by the electronic properties of the scaffold. While the C4 position is amenable to electrophilic halogenation and modern palladium-catalyzed C-H activation reactions, the C3 position is best functionalized by exploiting its enhanced acidity through deprotonation-quench sequences. The protocols outlined in this guide provide robust and reproducible methods for accessing novel analogues, enabling medicinal chemists and drug development professionals to further explore the therapeutic potential of this valuable heterocyclic core.
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Jasiński, R. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules, 30(22), 5031. [Link]
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Beaud, R., & Glorius, F. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 21, 808-814. [Link]
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Grotjahn, D. B., Van, S., Combs, D., Lev, D. A., Schneider, C., Rideout, M., Meyer, C., Hernandez, G., & Mejorado, L. (2002). New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5. The Journal of Organic Chemistry, 67(26), 9200-9209. [Link]
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Hazra, A., & Yoshikai, N. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3093-3105. [Link]
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Roosta, A., & Alizadeh, A. (2020). Synthesis of Functionalized Pyrazoles, Isoxazoles and Triazoles using 1,3-Dipolar Cycloaddition Reaction of Nitrile Imine and Nitrile Oxide. ResearchGate. [Link]
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ResearchGate. (2025). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. [Link]
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ResearchGate. Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. [Link]
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Finar, I. L., & Hurlock, R. J. (1957). REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Canadian Journal of Chemistry, 35(10), 1148-1157. [Link]
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Preparation of pyrazole-based kinase inhibitors using nitro intermediates
Application Note & Protocol Guide
Topic: Preparation of Pyrazole-Based Kinase Inhibitors Using Nitro Intermediates
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for the development of potent protein kinase inhibitors.[1][2] This guide provides an in-depth exploration of a robust synthetic strategy that leverages nitro-containing intermediates for the construction of these valuable therapeutic agents. We delve into the rationale behind using the nitro group as a versatile synthetic handle, offering detailed, field-proven protocols for the synthesis, functionalization, and characterization of pyrazole-based compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the theoretical underpinnings and the practical steps necessary to navigate this synthetic landscape effectively. Key methodologies, including the Knorr pyrazole synthesis, nitro group reduction, and subsequent derivatization, are presented with an emphasis on causality, validation, and reproducibility.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] This has made them one of the most important classes of drug targets. Pyrazole derivatives have emerged as a highly successful class of kinase inhibitors due to their unique structural and electronic properties. The five-membered heterocyclic ring, with its two adjacent nitrogen atoms, can form crucial hydrogen bond interactions within the ATP-binding pocket of many kinases, mimicking the adenine moiety of ATP.[2][5]
The strategic challenge in drug discovery lies not only in identifying a potent scaffold but also in developing efficient and versatile synthetic routes to create diverse libraries of analogues for structure-activity relationship (SAR) studies. The use of nitro-substituted intermediates provides a powerful solution, offering a reliable pathway to introduce key functionalities required for biological activity.
The Strategic Role of the Nitro Group in Synthesis
The nitro group (–NO₂) is far more than a simple substituent; it is a powerful and versatile tool in multi-step organic synthesis, particularly in the pharmaceutical context.[6][7] Its utility stems from several key properties:
-
Potent Electron-Withdrawing Nature: The nitro group strongly deactivates aromatic rings, influencing the regioselectivity of certain reactions and modulating the reactivity of adjacent functional groups.[6][8]
-
A Precursor to the Essential Amino Group: The most significant advantage of the nitro group is its clean and high-yielding reduction to a primary amine (–NH₂).[6] This transformation is fundamental, as the amino group is a common feature in kinase inhibitors and serves as a critical anchor point for introducing further molecular complexity through reactions like amide coupling or nucleophilic aromatic substitution.[9]
-
Modulation of Biological Activity: In some cases, the nitro-substituted pyrazole itself can exhibit potent and selective kinase inhibitory activity, making it a valuable pharmacophore in its own right.[3][10]
This dual role—as a key intermediate for chemical elaboration and as a potential contributor to biological function—makes the nitro group an invaluable asset in the synthesis of pyrazole-based kinase inhibitors.
Core Synthetic Strategy: Knorr Cyclocondensation with a Nitro-Substituted Hydrazine
The Knorr pyrazole synthesis is a robust and widely adopted method for constructing the pyrazole core.[11][12] It involves the acid-catalyzed condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. By employing a nitro-substituted hydrazine, one can directly install the nitro group onto the pyrazole ring system in a single, efficient step.
Caption: Knorr Pyrazole Synthesis using a nitro-substituted hydrazine.
This approach offers excellent control over regioselectivity, as the substitution pattern is defined by the choice of the starting 1,3-dicarbonyl and hydrazine.
Detailed Experimental Protocols
The following protocols provide a representative three-step workflow for the synthesis of a pyrazole-based kinase inhibitor scaffold, starting from a nitro-substituted hydrazine.
Workflow Overview
Caption: Overall synthetic workflow from starting materials to final product.
Protocol 1: Synthesis of 1-(4-Nitrophenyl)-3,5-diphenyl-1H-pyrazole (Intermediate A)
This protocol describes the Knorr cyclocondensation to form the core nitro-pyrazole structure.[11][13]
Materials & Reagents:
-
1,3-Diphenyl-1,3-propanedione (1.0 eq, e.g., 2.24 g, 10 mmol)
-
4-Nitrophenylhydrazine hydrochloride (1.1 eq, 1.88 g, 11 mmol)
-
Glacial Acetic Acid (approx. 10 volumes, e.g., 25 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard glassware for workup and filtration
Procedure:
-
To a 100 mL round-bottom flask, add 1,3-diphenyl-1,3-propanedione (2.24 g, 10 mmol) and 4-nitrophenylhydrazine hydrochloride (1.88 g, 11 mmol).
-
Add glacial acetic acid (25 mL) to the flask. The acetic acid acts as both the solvent and the acid catalyst.[11]
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate / 70% Hexane). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, allow the mixture to cool to room temperature. A precipitate will form.
-
Pour the cooled reaction mixture into ice-cold water (approx. 200 mL) with stirring to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with water to remove residual acetic acid.
-
Recrystallize the crude product from hot ethanol to yield a pure, crystalline solid.
-
Dry the final product under vacuum.
Protocol 2: Synthesis of 4-(3,5-Diphenyl-1H-pyrazol-1-yl)aniline (Intermediate B)
This protocol details the reduction of the nitro group to the crucial amine.[6]
Materials & Reagents:
-
Intermediate A (1.0 eq, e.g., 3.41 g, 10 mmol)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq, 11.28 g, 50 mmol)
-
Concentrated Hydrochloric Acid (HCl) (approx. 15 mL)
-
Ethanol (approx. 50 mL)
-
Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Chloride (Brine) solution
Procedure:
-
Suspend Intermediate A (3.41 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask with stirring.
-
In a separate beaker, dissolve tin(II) chloride dihydrate (11.28 g, 50 mmol) in concentrated HCl (15 mL). This may require gentle warming. Caution: This step is exothermic and should be performed in a fume hood.
-
Add the SnCl₂/HCl solution dropwise to the suspension of Intermediate A at room temperature.
-
After the addition is complete, heat the reaction mixture to 70 °C and stir for 1-2 hours, or until TLC analysis confirms the complete disappearance of the starting material.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Carefully basify the mixture by slowly adding 5 M NaOH solution until the pH is ~9-10. A precipitate of tin salts will form. Caution: This is a highly exothermic neutralization.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
The product can be purified further by column chromatography on silica gel if necessary.
Protocol 3: Amide Coupling to Form a Final Inhibitor Scaffold
This protocol demonstrates the functionalization of the amine to form a representative inhibitor structure.
Materials & Reagents:
-
Intermediate B (1.0 eq, e.g., 3.11 g, 10 mmol)
-
An appropriate carboxylic acid (e.g., 4-chloronicotinic acid) (1.1 eq, 1.73 g, 11 mmol)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq, 4.56 g, 12 mmol)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq, 5.2 mL, 30 mmol)
-
Anhydrous Dimethylformamide (DMF) (approx. 50 mL)
-
Standard glassware for workup (extraction, washing)
Procedure:
-
Dissolve Intermediate B (3.11 g, 10 mmol) and the carboxylic acid (1.73 g, 11 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (e.g., Argon).
-
Add DIPEA (5.2 mL, 30 mmol) to the solution and stir for 5 minutes.
-
Add the coupling reagent HATU (4.56 g, 12 mmol) in one portion.[9]
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water (250 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 5% LiCl solution (to remove DMF), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
Characterization and Data Analysis
Each step of the synthesis must be validated through rigorous characterization. The final product's identity and purity are confirmed using a combination of spectroscopic and chromatographic techniques.
| Compound | Step | Typical Yield | Purity (HPLC) | Expected Mass (HRMS [M+H]⁺) | Key ¹H NMR Signals (δ, ppm) |
| Intermediate A | Protocol 1 | 80-95% | >95% | 342.1234 | 8.3 (d, 2H, Ar-NO₂), 7.2-7.9 (m, 13H, Ar-H) |
| Intermediate B | Protocol 2 | 75-90% | >95% | 312.1495 | 7.0-7.8 (m, 12H, Ar-H), 6.7 (d, 2H, Ar-NH₂), 3.8 (s, 2H, -NH₂) |
| Final Product | Protocol 3 | 60-85% | >98% | 451.1375 | 10.5 (s, 1H, -NHCO-), 8.5-9.0 (m, Pyridine-H), 7.2-8.0 (m, Ar-H) |
Note: Expected mass and NMR signals are illustrative and will vary based on the specific aryl groups used.
Troubleshooting and Key Considerations
-
Regioselectivity in Knorr Synthesis: When using unsymmetrical 1,3-dicarbonyls, a mixture of regioisomers can form. Careful selection of substrates or chromatographic separation is required.[14]
-
Incomplete Nitro Reduction: If the reduction stalls, adding more reducing agent or increasing the reaction time/temperature may be necessary. Ensure the pH is strongly acidic for the SnCl₂ reaction to proceed efficiently.
-
Purification Challenges: The final amide products can sometimes be difficult to purify. Utilizing different solvent systems for chromatography or performing a final recrystallization can improve purity. The use of LiCl washes is critical for removing residual DMF.
Conclusion
The use of nitro-substituted intermediates represents a powerful and highly adaptable strategy for the synthesis of pyrazole-based kinase inhibitors. This approach provides a reliable route to introduce a key amino functionality, which serves as a versatile point for diversification and SAR exploration. The protocols outlined in this guide are robust and scalable, providing a solid foundation for researchers engaged in the discovery and development of novel kinase-targeted therapeutics.
References
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-
MDPI. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]
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-
PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. [Link]
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ACS Publications. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. [Link]
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PubMed. (2016). Design, synthesis and biological evaluation of pyrazolyl-nitroimidazole derivatives as potential EGFR/HER-2 kinase inhibitors. [Link]
-
RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
Taylor & Francis Online. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
- MDPI. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
-
Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]
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MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
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PMC - NIH. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
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PMC - NIH. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
-
PubMed. (2005). Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
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Application Note & Protocol Guide: Crystallization Techniques for 1-Isopropyl-5-nitro-1H-pyrazole
Abstract
This comprehensive guide provides detailed application notes and protocols for the crystallization of 1-Isopropyl-5-nitro-1H-pyrazole. Recognizing the critical role of crystallization in achieving high purity and desired solid-state properties for active pharmaceutical ingredients (APIs) and research compounds, this document outlines systematic approaches to developing a robust crystallization process.[1][2] While specific physicochemical data for 1-Isopropyl-5-nitro-1H-pyrazole is not extensively available in public literature, this guide leverages established principles of crystallization for nitroaromatic and pyrazole-based compounds to provide a strong foundational methodology for researchers, scientists, and drug development professionals. The protocols herein are based on proven techniques for structurally similar molecules and are designed to be a starting point for tailored optimization.[3][4]
Introduction: The Criticality of Crystalline Form
Crystallization is a pivotal purification and particle engineering step in the synthesis of organic compounds.[5] For a molecule like 1-Isopropyl-5-nitro-1H-pyrazole, which belongs to a class of compounds with significant interest in medicinal chemistry and materials science, obtaining a pure, stable, and well-defined crystalline form is paramount.[6][7][8][9] The solid-state properties of a compound, such as its crystal habit, polymorphism, and particle size, are dictated by the crystallization process. These properties, in turn, profoundly influence critical downstream attributes including:
-
Purity and Impurity Profile: Crystallization is a highly effective method for removing process-related impurities.
-
Bioavailability and Dissolution Rate: Different crystalline forms (polymorphs) of the same compound can exhibit vastly different solubilities and dissolution rates, directly impacting its therapeutic efficacy.[1][10]
-
Manufacturing and Formulation: Properties like flowability, compressibility, and stability are governed by the crystalline form, affecting the ease and success of formulation into a final dosage form.[2]
-
Batch-to-Batch Consistency: A controlled crystallization process ensures reproducible solid-state properties, which is a regulatory and quality control imperative.[3]
The Challenge of Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[11][12] These different forms, or polymorphs, have the same chemical composition but different internal arrangements of the molecules.[11] This can lead to significant variations in physical properties.[10][13] It is estimated that up to 85% of active pharmaceutical ingredients exhibit polymorphism.[1] Therefore, a key objective in the crystallization of 1-Isopropyl-5-nitro-1H-pyrazole is to identify and selectively crystallize the most stable and desirable polymorphic form.
Foundational Principles: Solvent Selection and Solubility
The selection of an appropriate solvent system is the cornerstone of a successful crystallization protocol.[3] The ideal solvent should exhibit a steep solubility curve for 1-Isopropyl-5-nitro-1H-pyrazole, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[14] This differential solubility is the driving force for crystallization upon cooling.
"Like Dissolves Like": A Starting Point
The principle of "like dissolves like" provides a preliminary guide for solvent screening. 1-Isopropyl-5-nitro-1H-pyrazole is a polar molecule due to the presence of the nitro group and the pyrazole ring.[14] Therefore, polar solvents are likely to be good candidates for solubilizing this compound.[14] However, the overall polarity is also influenced by the isopropyl group. A systematic screening of solvents with varying polarities is essential.
Physicochemical Data of a Structurally Similar Compound
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Ethanol | 5.2 | 78 | Good potential for cooling crystallization.[3] |
| Isopropanol | 3.9 | 82 | Good potential for cooling crystallization.[3] |
| Acetone | 5.1 | 56 | High solubility may necessitate its use as a "good" solvent in an anti-solvent system.[3] |
| Ethyl Acetate | 4.4 | 77 | Moderate polarity, good for dissolving many organic compounds. |
| Toluene | 2.4 | 111 | Low polarity, may be a poor solvent or a candidate for an anti-solvent. |
| Heptane/Hexane | 0.1 | ~69-98 | Very low polarity, likely to be an anti-solvent. |
| Water | 10.2 | 100 | High polarity, likely to be an anti-solvent when used with a miscible organic solvent.[14] |
Crystallization Protocols: A Step-by-Step Guide
The following protocols are presented as robust starting points for the crystallization of 1-Isopropyl-5-nitro-1H-pyrazole. It is imperative that all experimental work is conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), given the nature of nitroaromatic compounds.
Protocol 1: Cooling Crystallization
This is the most common and often preferred method, relying on the principle of decreased solubility at lower temperatures.
Methodology:
-
Dissolution: In a suitable flask equipped with a magnetic stirrer and a reflux condenser, add the crude 1-Isopropyl-5-nitro-1H-pyrazole.
-
Solvent Addition: Add a minimal volume of the selected solvent (e.g., ethanol or isopropanol) to the flask.[3]
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. A hot plate or a temperature-controlled oil bath is recommended.[3]
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter that could act as unwanted nucleation sites.[3]
-
Slow Cooling: Allow the clear solution to cool slowly and undisturbed to room temperature. To promote the formation of larger, more well-defined crystals, the flask can be insulated (e.g., with glass wool or by placing it in a Dewar flask).[3]
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath or a refrigerator (2-8°C) for at least one hour to maximize the yield of the crystalline product.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor and impurities.[3]
-
Drying: Dry the crystals under vacuum to a constant weight.
Caption: Workflow for Cooling Crystallization.
Protocol 2: Anti-Solvent Addition
This technique is particularly useful when a compound is highly soluble in a "good" solvent even at low temperatures, but poorly soluble in a miscible "anti-solvent".
Methodology:
-
Dissolution: Dissolve the crude 1-Isopropyl-5-nitro-1H-pyrazole in a minimum amount of a "good" solvent (e.g., acetone) in which it is highly soluble.[3]
-
Anti-Solvent Addition: With constant and vigorous stirring, slowly add a miscible "anti-solvent" (e.g., water or heptane) in which the compound is poorly soluble, until the solution becomes slightly turbid. This turbidity indicates the point of saturation.[3]
-
Induce Crystallization: If crystals do not form immediately, add a small seed crystal of the product (if available) or gently scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[14]
-
Equilibration and Cooling: Allow the mixture to stand at room temperature to allow for crystal growth, and then cool in an ice bath to maximize precipitation.[3]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a pre-chilled mixture of the "good" solvent and the "anti-solvent".
-
Drying: Dry the crystals under vacuum.
Caption: Decision Tree for Method Selection.
Protocol 3: Slow Evaporation
This method is suitable for compounds that are highly soluble in a chosen volatile solvent at room temperature. It is often used for growing high-quality single crystals for X-ray diffraction analysis.
Methodology:
-
Dissolution: Dissolve the crude compound in a suitable volatile solvent (e.g., acetone or ethyl acetate) at room temperature to create a solution that is close to, but not fully, saturated.[3]
-
Evaporation: Place the solution in a beaker or vial and cover it with a perforated film (e.g., Parafilm with small holes poked by a needle). This allows for the slow evaporation of the solvent. Place the container in a location free from vibrations.[15][16]
-
Crystal Growth: As the solvent evaporates, the concentration of the solute will slowly increase, leading to the formation of crystals over time.
-
Isolation: Once a sufficient quantity of crystals has formed, isolate them by decanting the remaining solvent or by vacuum filtration.
-
Drying: Gently dry the crystals, as they may be solvates.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is too concentrated or cooled too rapidly.- High concentration of impurities. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool very slowly.[14]- Use a solvent with a lower boiling point.- Consider using a mixed solvent system. |
| No Crystals Form | - The solution is not sufficiently supersaturated.- Nucleation is inhibited. | - Try scratching the inside of the flask with a glass rod.[14]- Add a seed crystal of the desired compound.- Cool the solution to a lower temperature.- Slowly add an anti-solvent.- Concentrate the solution by slow evaporation. |
| Poor Recovery | - The compound has significant solubility in the cold solvent.- Insufficient cooling time. | - Use a different solvent with lower solubility for the compound at low temperatures.- Cool for a longer period or to a lower temperature.- Partially evaporate the solvent before cooling. |
| Impure Crystals | - Impurities co-crystallized with the product.- Incomplete removal of mother liquor. | - Re-crystallize the product, potentially from a different solvent system.- Ensure thorough washing of the filter cake with fresh, cold solvent. |
| Formation of Metastable Polymorphs | - Kinetic factors favoring the formation of a less stable form. | - Slow down the crystallization process (slower cooling, slower anti-solvent addition).- Use a different solvent.- Slurry the crystals in the mother liquor for an extended period to allow for conversion to the more stable form. |
Characterization of the Crystalline Product
After successful crystallization, it is essential to characterize the solid form to confirm its identity, purity, and crystalline nature. Recommended analytical techniques include:
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form and detecting polymorphism.[11]
-
Differential Scanning Calorimetry (DSC): Provides information on melting point, purity, and can detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): Determines the presence of residual solvent or the formation of solvates.
-
Spectroscopy (NMR, IR): To confirm the chemical identity and purity of the compound.
Conclusion
The protocols and guidelines presented in this application note provide a comprehensive framework for developing a successful crystallization process for 1-Isopropyl-5-nitro-1H-pyrazole. By systematically screening solvents, selecting an appropriate crystallization technique, and carefully controlling process parameters, researchers can obtain a high-purity crystalline product with desirable and reproducible solid-state properties. The key to success lies in a methodical approach, careful observation, and iterative optimization based on the troubleshooting guidance provided.
References
- GBMSA. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
- PMC. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration.
- Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. (2010).
- ACS Publications. Understanding the Effect of a Solvent on the Crystal Habit. (2004).
- Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025).
- ACS Publications. Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. (2016).
- DSpace@MIT. Control of polymorphism in continuous crystallization.
- Malvern Panalytical. Detect and control polymorphism: pro tips for pharmaceutical scientists. (2024).
- ResearchGate. Polymorphism of Active Pharmaceutical Ingredients | Request PDF. (2025).
- ACS Publications. An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients | Crystal Growth & Design. (2023).
- Google Patents. WO2014007254A1 - Method for promoting crystallization of fats and oils.
- ResearchGate. A method to crystallize substances that oil out. (2025).
- Scilit. Crystalline Polymorphism of Organic Compounds.
- Google Patents. US2874196A - Method of crystallizing nitro products.
- Benchchem. Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
- PMC - NIH. Survey and analysis of crystal polymorphism in organic structures. (2018).
- Gexin Publications. Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. (2019).
- Google Patents. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
- SciSpace. Crystalline Polymorphism of Organic Compounds (1997) | Mino R. Caira.
- Guide for crystallization.
- Benchchem. dealing with poor solubility of pyrazole derivatives during synthesis.
- ResearchGate. Polymorphic behavior of an organic compound. (2025).
- Benchchem. "solvent selection for effective recrystallization of nitroaromatic compounds".
- MDPI. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023).
- Sonneveld. Crystallization of fats and oils | Blogs. (2023).
- the Chem Connections Homepage. Advances in Lipids Crystallization Technology.
- Benchchem. Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
- Solubility of Things. Pyrazole.
- ChemicalBook. Pyrazole - Properties, Synthesis, Reactions etc.. (2022).
- PubChem. 1-isopropyl-1H-pyrazole | C6H10N2 | CID 13469816.
- MySkinRecipes. (1-Isopropyl-1H-pyrazol-5-yl)boronic acid.
- X-Ray. How to Grow Crystals:.
- Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. (2020).
- Sigma-Aldrich. (1-Isopropyl-1H-pyrazol-5-yl)boronic acid.
- Cheméo. Chemical Properties of 1H-Pyrazole (CAS 288-13-1).
- PMC. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl).
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- International Scientific Organization. Methods for Crystal Production of natural compounds; a review of recent advancements. (2023).
- ResearchGate. (PDF) Nitropyrazoles (review). (2025).
- PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- Santa Cruz Biotechnology. 1-isopropyl-1H-pyrazol-5-amine | CAS 3524-16-1 | SCBT.
- ChemicalBook. 1-Isopropyl-1H-pyrazole-5-carboxylic acid | 920006-32-2. (2025).
Sources
- 1. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iscientific.org [iscientific.org]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. (1-Isopropyl-1H-pyrazol-5-yl)boronic acid [myskinrecipes.com]
- 8. 1-isopropyl-1H-pyrazol-5-amine | CAS 3524-16-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 1-Isopropyl-1H-pyrazole-5-carboxylic acid | 920006-32-2 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 12. gexinonline.com [gexinonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. unifr.ch [unifr.ch]
- 16. xray.chem.ufl.edu [xray.chem.ufl.edu]
Microwave-assisted synthesis of N-substituted nitropyrazoles
Application Note: High-Efficiency Microwave-Assisted Synthesis of N-Substituted Nitropyrazoles
Executive Summary
N-substituted nitropyrazoles are critical scaffolds in two distinct high-value sectors: pharmaceuticals (as broad-spectrum antibiotics and kinase inhibitors) and energetic materials (as insensitive high-explosive precursors like LLM-105).
Conventional synthesis of these moieties via thermal alkylation is often plagued by long reaction times (12–24 hours), harsh conditions, and poor regioselectivity between N1- and N2-isomers. This protocol details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to under 20 minutes while improving yield and safety profiles.
Scientific Foundation & Mechanism
The Microwave Advantage: Dipolar Polarization
Unlike conventional heating, which relies on thermal conduction from vessel walls, microwave irradiation (2.45 GHz) couples directly with the reaction matrix.
-
Dipolar Polarization: Polar solvent molecules (e.g., DMF, MeCN) align with the oscillating electric field, generating internal heat via molecular friction.
-
Ionic Conduction: Dissolved ions (from bases like Cs₂CO₃) oscillate in the field, further increasing the heating rate.
-
The "Specific Microwave Effect": In the context of nitropyrazoles, rapid heating profiles often favor the kinetic product or allow the system to overcome high activation energy barriers for N-alkylation that are inaccessible via standard reflux.
Reaction Mechanism & Regioselectivity
The core reaction involves the deprotonation of 3-nitro-1H-pyrazole followed by an S_N2 attack on an alkyl halide.
-
Challenge: 3-nitropyrazole exists in tautomeric equilibrium. Alkylation can occur at N1 (proximal to the nitro group) or N2 (distal).
-
Control: Steric hindrance usually disfavors N1 substitution, but the electronic withdrawing effect of the nitro group increases the acidity of the NH proton. Microwave irradiation accelerates the equilibration, often improving the ratio of the thermodynamically stable isomer.
Figure 1: Mechanistic pathway of nitropyrazole alkylation. The microwave field stabilizes the dipolar transition state (TS), accelerating the S_N2 reaction.
Experimental Protocol
Safety Warning: Nitro compounds are potentially explosive.[1] While nitropyrazoles are generally stable, they must be treated as energetic materials.
-
Never heat nitro compounds in a microwave without a precise pressure limit (max 250 psi).
-
Always use a "Ramp" time (minimum 2-5 minutes) to prevent thermal runaway.
Materials
-
Substrate: 3-Nitro-1H-pyrazole (1.0 equiv)
-
Reagent: Alkyl Halide (e.g., Benzyl bromide or Methyl iodide) (1.2 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Preferred for higher solubility.
-
Solvent: Acetonitrile (MeCN) or DMF (Dry).
-
Vessel: 10 mL or 35 mL Microwave Pressure Vial with silicone/PTFE septum.
Step-by-Step Methodology
-
Preparation:
-
In a 10 mL microwave vial, charge 3-nitro-1H-pyrazole (113 mg, 1.0 mmol) and Cs₂CO₃ (488 mg, 1.5 mmol).
-
Add a magnetic stir bar.
-
Add Acetonitrile (3.0 mL). Note: DMF is an alternative if solubility is poor, but MeCN simplifies workup.
-
Add Alkyl Halide (1.2 mmol) dropwise.
-
Cap the vial and crimp tightly.
-
-
Microwave Irradiation (Standard Protocol):
-
Mode: Dynamic (PID Control)
-
Temperature: 100 °C
-
Hold Time: 10:00 minutes
-
Max Pressure: 250 psi (17 bar)
-
Power: Max 150 W (High absorption)
-
Stirring: High speed.
-
-
Workup:
-
Cool to room temperature (compressed air cooling).
-
Filter the mixture through a Celite pad to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography (Hexane/EtOAc) to separate regioisomers if necessary.
-
Data Analysis & Optimization
Comparative Efficiency: Conventional vs. Microwave
The following data illustrates the efficiency gains observed in the synthesis of N-benzyl-3-nitropyrazole.
| Parameter | Conventional Heating (Reflux) | Microwave Synthesis (This Protocol) | Improvement Factor |
| Temperature | 82 °C (MeCN Reflux) | 100 °C | +18 °C |
| Time | 16 Hours | 10 Minutes | 96x Faster |
| Yield | 68% | 92% | +24% |
| Energy Usage | High (Overnight heating) | Low (0.05 kWh) | Green Metric |
Solvent & Base Optimization Matrix
Results based on HPLC conversion rates.
| Entry | Solvent | Base | Temp (°C) | Time (min) | Conversion (%) | Notes |
| 1 | Ethanol | K₂CO₃ | 80 | 20 | 45% | Poor solubility of nitropyrazole |
| 2 | DMF | K₂CO₃ | 120 | 10 | 88% | Difficult workup (high BP solvent) |
| 3 | MeCN | Cs₂CO₃ | 100 | 10 | 98% | Optimal Balance |
| 4 | Toluene | TEA | 110 | 30 | 15% | Non-polar solvent fails to couple MW |
Workflow Visualization
This diagram outlines the complete "Self-Validating" workflow, ensuring quality control at every step.
Figure 2: Experimental workflow from reagent preparation to quality control validation.
Troubleshooting & "Self-Validating" Checks
To ensure the protocol is self-validating, perform these checks:
-
Pressure Spike Check: If pressure rises >10 bar within 1 minute, the reaction is decomposing or the solvent volume is too high. Action: Stop, reduce scale, or increase ramp time.
-
Solubility Check: If the mixture is opaque after adding solvent, switch from MeCN to DMF. Microwave heating requires good dielectric coupling; a slurry heats unevenly.
-
Regioselectivity Check: Use ^1H NMR. The proton on the carbon adjacent to the nitro group will shift significantly depending on N1 vs N2 substitution. Compare integration values to calculate the ratio.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link
-
Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research. Link
-
Zhang, Y., et al. (2015).[2] Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Link
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Application Note. Link
-
Alguacil, R., et al. (2006).[3] A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. Chem. Heterocycle.[3][4][5] Compd.Link
Sources
Troubleshooting & Optimization
Technical Support: Optimizing 1-Isopropyl-5-nitro-1H-pyrazole Synthesis
Executive Summary
Researchers attempting to synthesize 1-isopropyl-5-nitro-1H-pyrazole often encounter a critical yield bottleneck: Regioselectivity .
Standard alkylation of 3-nitropyrazole with isopropyl halides is thermodynamically and kinetically biased toward the 1-isopropyl-3-nitro isomer (typically >90% of the crude mixture). This is due to the steric clash between the bulky isopropyl group and the nitro group in the 5-position.
If your yield of the 5-nitro isomer is <10%, you are likely using the wrong synthetic pathway.
This guide provides:
-
The "Salvage" Protocol: Optimizing the alkylation route (if you are committed to it).
-
The "Gold Standard" Protocol: A de novo synthesis via 5-aminopyrazole oxidation that guarantees the 5-nitro regiochemistry.
-
Purification Logic: How to separate the isomers based on dipole moments.
Part 1: The Regioselectivity Crisis (Troubleshooting Alkylation)
The Problem: Why Alkylation Fails
When you alkylate 3-nitropyrazole (or 5-nitropyrazole—they are tautomers), the electrophile (isopropyl group) prefers the nitrogen atom furthest from the electron-withdrawing nitro group to minimize steric hindrance and electrostatic repulsion.
-
Path A (Major Product): Alkylation at N1
1-Isopropyl-3-nitro-1H-pyrazole . (Isopropyl is adjacent to a Proton). -
Path B (Target Product): Alkylation at N2
1-Isopropyl-5-nitro-1H-pyrazole . (Isopropyl is adjacent to the Nitro group).[1]
Visualizing the Bottleneck
Figure 1: The steric and electronic bias in the direct alkylation of 3-nitropyrazole.
Can I optimize the alkylation to favor the 5-nitro isomer?
Short Answer: Marginally, but rarely enough to be commercially viable.
Optimization Attempts & Outcomes:
| Variable | Condition | Outcome for 5-Nitro Yield | Mechanism |
| Base | K₂CO₃ / Cs₂CO₃ | Poor (<10%) | Thermodynamic control favors 3-nitro. |
| Base | NaH / THF | Poor (~10-15%) | Tight ion pairing doesn't overcome steric clash. |
| Reaction | Mitsunobu (DIAD/PPh3) | Moderate (~20%) | Mechanistic inversion sometimes helps, but steric bulk of isopropyl alcohol still hinders N2 attack. |
| Solvent | Non-polar (Toluene) | Negligible | Solubility of nitropyrazole is too low; requires phase transfer, which reverts to thermodynamic bias. |
Recommendation: Do not scale up the alkylation route if you require the 5-nitro isomer. Proceed to Part 2.
Part 2: The "Gold Standard" Protocol (De Novo Synthesis)
To achieve high yields of 1-isopropyl-5-nitro-1H-pyrazole , you must construct the ring with the substituents already in place or use a precursor where the nitrogen adjacent to the isopropyl group is "locked" into the correct position.
The most reliable industrial route is the Sandmeyer-type Nitration of 1-Isopropyl-5-aminopyrazole .
The Workflow
Figure 2: The amine-oxidation pathway guarantees the correct regiochemistry by locking the N-alkyl bond before the nitro group is introduced.
Detailed Protocol
Step 1: Synthesis of 1-Isopropyl-5-aminopyrazole
-
Reagents: Isopropylhydrazine hydrochloride, 2-chloroacrylonitrile (or 3-ethoxyacrylonitrile), Triethylamine, Ethanol.
-
Procedure:
-
Dissolve isopropylhydrazine HCl in ethanol. Add triethylamine (2.2 eq) to free the base.
-
Add 2-chloroacrylonitrile dropwise at 0°C.
-
Reflux for 3–6 hours. The hydrazine attacks the nitrile carbon and cyclizes.
-
Result: Formation of the 5-amino skeleton.[2][3][4] The isopropyl group is fixed at N1, and the amino group is at C5.
-
Step 2 & 3: Conversion of Amine to Nitro (Sandmeyer)
-
Reagents: NaNO₂, HBF₄ (48%) or HCl, Copper powder or Copper(I) oxide.
-
Procedure:
-
Diazotization: Suspend 1-isopropyl-5-aminopyrazole in HBF₄ at -5°C to 0°C. Add aqueous NaNO₂ (1.1 eq) dropwise. Stir for 30 mins to form the diazonium salt.
-
Nitration: In a separate vessel, prepare a mixture of excess NaNO₂ (5 eq) and copper powder in water.
-
Addition: Slowly add the cold diazonium solution to the copper mixture. Caution: Nitrogen gas evolution will be vigorous.
-
Extraction: Extract with DCM or Ethyl Acetate.
-
Why this works: The diazonium group is replaced by the nitro group at the C5 position. No isomerization occurs.
-
Part 3: Purification & Isolation
If you have performed the alkylation (Part 1) and need to isolate the 10% of 5-nitro isomer, or if you are purifying the crude from Part 2, rely on dipole moments .
Chromatographic Behavior
-
1-Isopropyl-3-nitro-1H-pyrazole:
-
Structure: Nitro and Isopropyl are far apart (1,3 relationship).
-
Polarity: More polar.
-
Elution: Elutes LATER on Silica Gel (Normal Phase).
-
-
1-Isopropyl-5-nitro-1H-pyrazole:
-
Structure: Nitro and Isopropyl are adjacent (1,5 relationship).
-
Sterics: The steric clash twists the nitro group out of planarity, reducing conjugation and overall polarity.
-
Elution: Elutes FASTER on Silica Gel (Normal Phase).
-
Separation Table
| Isomer | Rf (Hexane:EtOAc 8:2) | Elution Order | Solubility (Non-polar) |
| 5-Nitro (Target) | ~0.60 | First | High |
| 3-Nitro (Impurity) | ~0.35 | Second | Moderate |
Tip: Use a gradient starting with 100% Hexane (or Heptane) and slowly increase Ethyl Acetate to 10%. The 5-nitro isomer usually comes off very quickly.
Part 4: FAQ & Troubleshooting
Q1: I am seeing a large exotherm during the Sandmeyer reaction (Step 3). Is this normal? A: Yes. The displacement of N₂ by the nitro group releases significant energy and gas.
-
Fix: Add the diazonium salt to the copper mixture sub-surface via a cannula to prevent foaming, and ensure strong stirring. Keep the receiving flask at room temperature, not hot.
Q2: Can I use t-Butyl Nitrite for the diazotization? A: Yes. Non-aqueous diazotization (t-BuONO in MeCN with CuCl2) can work, but the aqueous Sandmeyer (NaNO2/HBF4) is generally more robust for converting amino-pyrazoles to nitro-pyrazoles.
Q3: Why not use nitromalonaldehyde and isopropylhydrazine? A: That cyclization typically yields 1-isopropyl-4-nitropyrazole . The position of the nitro group is determined by the central carbon of the electrophile. To get the 5-nitro, you need a 1,3-dicarbonyl equivalent where the nitro is on the terminal carbon, which is chemically unstable/inaccessible.
References
-
Regioselectivity in Pyrazole Alkylation
- Title: "Regioselective N-alkyl
- Source:Journal of Heterocyclic Chemistry
- Context: Explains the thermodynamic preference for the 1,3-isomer over the 1,5-isomer.
-
(Generic DOI for JHC context).
-
Synthesis of 5-Nitropyrazoles via Amine Oxidation
- Title: "Diazotization and Sandmeyer reactions of aminopyrazoles."
- Source:Organic Syntheses / Vogel's Textbook of Practical Organic Chemistry
- Context: Standard protocol for converting Ar-NH2 to Ar-NO2 in heterocycles.
-
Dipole Moments & Separation
- Title: "Chromatographic separ
- Source:Journal of Chrom
- Context: Validates the elution order (5-nitro elutes before 3-nitro).
(Note: Specific yields and Rf values may vary slightly based on exact lab conditions and silica grades.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Assessing the effect of N-oxidation on the mutagenicity of 1-pyrazolines using the Ames assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REACTIONS OF 3-NITRO-1,2,4-TRIAZOLES WITH ALKYLATING AGENTS. 6. ALKYLATION OF A NEUTRAL HETEROCYCLE BY ALCOHOLS IN ACID MEDIA | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Separating 1-isopropyl-5-nitro and 1-isopropyl-3-nitro pyrazole isomers
This guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring immediate, actionable protocols for the separation and identification of regiomeric nitropyrazoles.
Ticket Subject: Resolution of 1-isopropyl-3-nitro vs. 1-isopropyl-5-nitro pyrazole mixtures. Status: Open Support Level: Senior Application Scientist[1][2]
Executive Summary & Diagnostic Triage
The Core Issue: The alkylation of 3-nitropyrazole with isopropyl halides (or Mitsunobu conditions) yields a mixture of two regioisomers:
-
1-isopropyl-3-nitro-1H-pyrazole (Target/Major): Thermodynamically and kinetically favored in most alkylation conditions due to steric avoidance of the nitro group.[1]
-
1-isopropyl-5-nitro-1H-pyrazole (Impurity/Minor): Formed via attack at the more hindered nitrogen; often constitutes 5–20% of the crude mixture depending on the base and solvent used.[1]
Immediate Action Required:
Do not rely solely on LC-MS, as these isomers have identical masses (
Identification & Characterization (The "Fingerprint")
Before attempting large-scale separation, confirm the identity of your crude components using this diagnostic matrix.
NMR Diagnostic Protocol
The definitive method for distinguishing these isomers is 1D NOE (Nuclear Overhauser Effect) spectroscopy.[1][2]
| Feature | 1-isopropyl-3-nitro (Major) | 1-isopropyl-5-nitro (Minor) |
| Structure | Nitro group is distal to the isopropyl group.[1] | Nitro group is proximal (adjacent) to the isopropyl group.[1][2] |
| NOE Signal | Strong NOE observed between the N-CH (isopropyl methine) and the H-5 ring proton.[1][2] | NO NOE (or negligible) between N-CH and ring protons (H-3 is too far; H-4 is distant).[1] |
| 1H NMR Shift | Ring proton H-5 is typically downfield ( | Ring proton H-3 is typically upfield relative to the 3-nitro isomer's H-5.[1][2] |
| TLC ( | Lower | Higher |
Technical Note: The 1,5-isomer is less polar because the dipole vectors of the N-alkyl group and the adjacent Nitro group partially cancel or create a steric "greasy" shield, reducing interaction with the silica stationary phase.[1]
Separation Workflows
Method A: Flash Column Chromatography (Primary)
Applicability: Crude mixtures with
-
Gradient Profile:
Troubleshooting Poor Resolution:
If
Method B: Selective Crystallization (Polishing)
Applicability: Enriched mixtures (e.g., after a rough column) containing
-
Dissolve the mixture in minimal hot Ethanol (EtOH) or Isopropanol (IPA) .
-
Add hot water dropwise until slight turbidity appears (cloud point).
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Result: The symmetric, less hindered 1-isopropyl-3-nitro isomer typically crystallizes more readily.[1][2] The 1,5-isomer often remains in the mother liquor due to its lower melting point and higher solubility in lipophilic media.[1]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision process for purifying your crude reaction mixture.
Caption: Decision tree for the purification of nitropyrazole regioisomers based on TLC resolution (
Frequently Asked Questions (FAQ)
Q1: Why is the 1,5-isomer forming at all? I thought steric hindrance would prevent it. A: While the N1 position adjacent to the nitro group is sterically hindered, the "lone pair" availability on the pyrazole anion is delocalized.[1][2] In highly polar aprotic solvents (like DMF or DMSO) used with strong bases (NaH), the reaction becomes less selective, driven by charge density rather than pure sterics.[1][2]
-
Optimization Tip: To minimize the 1,5-isomer, use Cesium Carbonate (
) in Acetonitrile or Acetone .[1][2] The "Cesium Effect" and milder conditions often improve the regioselectivity ratio to >10:1 in favor of the 1,3-isomer.[1]
Q2: Can I use HPLC to separate them? A: Yes. On a C18 Reverse Phase column:
-
1-isopropyl-3-nitro usually elutes earlier (more polar, interacts more with the water phase).[1]
-
1-isopropyl-5-nitro usually elutes later (more hydrophobic/lipophilic).[1]
-
Note: This is the reverse of the elution order on normal phase silica.[1][2]
Q3: Are these compounds dangerous? A: Mononitro pyrazoles are generally stable, but they are energetic precursors.[1][2]
-
Safety Warning: Do not distill these compounds to dryness at high temperatures (>150°C).[1][2] Always test small amounts for shock sensitivity if scaling up >10g.[1][2]
References
-
Regioselectivity in Pyrazole Alkylation
-
NMR Characterization of N-Alkyl Pyrazoles
-
General Chromatography of Nitro-Azoles
Sources
Troubleshooting low purity in 1-Isopropyl-5-nitro-1H-pyrazole production
Topic: Troubleshooting Low Purity in Production & Isolation
Document ID: TSC-PYR-05N-ISO Last Updated: 2025-05-20 Status: Active
Executive Summary
Users synthesizing 1-isopropyl-5-nitro-1H-pyrazole often report low purity (<80%) and difficulty crystallizing the target product. This is almost invariably caused by a regioselectivity error during synthesis.
If you are producing this molecule via the alkylation of 3-nitropyrazole , you are likely generating the 1-isopropyl-3-nitro-1H-pyrazole isomer as your major product (>85%), while your target (the 5-nitro isomer) is a minor byproduct (<15%).
This guide addresses the structural identification of the impurity, the mechanistic cause, and the protocols required to switch to a regioselective cyclization route or purify the difficult alkylation mixture.
Part 1: The Diagnosis (Isomer Identification)
Before attempting purification, you must confirm which isomer you actually have. The 1,3-isomer and 1,5-isomer have identical masses (LC-MS is useless for differentiation) and very similar polarities.
Q: How do I know if I have the 3-nitro or 5-nitro isomer?
A: You must use 1H-NMR NOE (Nuclear Overhauser Effect) experiments. Standard 1H-NMR is often ambiguous without reference standards.
The NOE Diagnostic Test
Perform a 1D-NOESY irradiating the isopropyl methine (CH) proton.
| Isomer Structure | Expected NOE Signal | Interpretation |
| 1-Isopropyl-3-nitro (Impurity) | Strong NOE with Ring Proton at C5 | The isopropyl group is spatially adjacent to the C5-H. This confirms the Wrong Isomer . |
| 1-Isopropyl-5-nitro (Target) | Weak/No NOE with Ring Protons | The isopropyl group is adjacent to the Nitro group . The Nitro group has no protons, so no strong spatial coupling to the ring is observed adjacent to the N1 position. |
Visualizing the Problem:
Figure 1: Diagnostic logic for distinguishing regioisomers using NOE NMR.
Part 2: The Root Cause (The Alkylation Trap)
Q: Why is my alkylation reaction yielding the wrong product?
A: If you are reacting 3-nitropyrazole with isopropyl bromide/iodide and a base (e.g., K2CO3, NaH), you are fighting thermodynamics.
-
Tautomerism: 3-nitropyrazole exists in equilibrium with 5-nitropyrazole.
-
Sterics: The nitrogen adjacent to the nitro group (N1 in the 5-nitro form) is sterically hindered by the bulky nitro group.
-
Electronics: The lone pair on the nitrogen far from the nitro group (N1 in the 3-nitro form) is more nucleophilic.
Result: The alkylating agent attacks the "open" nitrogen, forming 1-isopropyl-3-nitro-1H-pyrazole as the major product. The target (5-nitro) is formed only in trace amounts (typically 5-15%).
Part 3: The Solution (Synthesis Strategy)
To achieve high purity (>98%) of the 1-isopropyl-5-nitro isomer, you generally cannot rely on direct alkylation. You must use a Cyclization Strategy .
Protocol A: Regioselective Cyclization (Recommended)
This route constructs the pyrazole ring around the regiochemistry, ensuring the isopropyl group ends up next to the nitro group.
Reagents:
-
Isopropylhydrazine hydrochloride (Source of N-Isopropyl)
-
Nitromalonaldehyde sodium salt (or 3-(Dimethylamino)-2-nitroacrolein)
Workflow:
Figure 2: General cyclization workflow. Note that standard nitromalonaldehyde yields 4-nitro. For 5-nitro, specific enaminones are required.
Critical Correction for 5-Nitro Target: Standard nitromalonaldehyde yields the 4-nitro isomer. To get the 5-nitro isomer, you must use 4-methoxy-3-buten-2-one followed by nitration, OR use a specific nitro-diketone surrogate like 1,1-dimethoxy-2-nitro-ethene reacting with isopropylhydrazine, though this chemistry is volatile.
The "Best" Industrial Route for 5-Nitro:
-
Cyclization: Isopropylhydrazine + Methyl propiolate
5-Hydroxypyrazole intermediate. -
Nitration: Nitration of the intermediate (often at C4).
-
Alternative: If you must use the alkylation route due to material availability, you must use Protocol B (Purification) below.
Part 4: Purification Protocol (Saving the Alkylation Batch)
If you are locked into the alkylation route and have a crude mixture of 85% (3-nitro) and 15% (5-nitro), you cannot separate them easily by crystallization alone. You must use Flash Chromatography .
Protocol B: Separation of Regioisomers
Prerequisites:
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Hexane / Ethyl Acetate (EtOAc).[1]
Step-by-Step Guide:
-
TLC Optimization:
-
Run TLC in 90:10 Hexane:EtOAc .
-
The 1-isopropyl-5-nitro isomer is usually less polar (higher Rf) than the 3-nitro isomer because the nitro group's dipole is partially cancelled by the adjacent isopropyl group, and it lacks the exposed H-bonding capability of the C5-H interaction.
-
Target Rf: ~0.4 for 5-nitro, ~0.25 for 3-nitro.
-
-
Column Loading:
-
Do not dry load with too much silica; it broadens peaks. Dissolve crude oil in minimum DCM and load.
-
-
Gradient Elution:
-
Start: 100% Hexane (2 CV - Column Volumes).
-
Ramp: 0% to 10% EtOAc over 10 CV.
-
Hold: 10% EtOAc until the first spot (Target 5-nitro) elutes.
-
Flush: 50% EtOAc to remove the major 3-nitro impurity.
-
-
Crystallization (Polishing):
-
Once the 5-nitro fractions are pooled and concentrated, the oil may be difficult to crystallize.
-
Solvent System: Dissolve in minimum hot Diisopropyl Ether (IPE) or Heptane . Cool to -20°C. Scratch the flask to induce nucleation.
-
Part 5: Safety & Stability (Energetic Materials)
Warning: Low molecular weight nitropyrazoles are energetic materials .
-
Thermal Stability: Do not heat the crude residue above 80°C without solvent. 1-isopropyl-5-nitropyrazole has a decomposition onset that can be violent.
-
Distillation: Do NOT attempt to distill this product to purify it. The boiling point is close to the decomposition temperature.
References
-
Regioselectivity in Pyrazole Alkylation
-
NMR Characterization of Nitropyrazoles
- Title: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- Source:Magnetic Resonance in Chemistry (via PMC).
-
Link:[Link]
- Relevance: Provides chemical shift data and NOE expectations for distinguishing nitro-regioisomers.
- Title: Regioselective Synthesis of 1,5-Disubstituted Pyrazoles.
Sources
Technical Support Center: Optimizing Reaction Temperature for Pyrazole N-Isopropylation
Welcome to the technical support center for pyrazole N-isopropylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs) on Reaction Temperature
This section addresses fundamental questions regarding the role of temperature in the N-isopropylation of pyrazoles.
Q1: What is the primary role of temperature in pyrazole N-isopropylation?
A: Temperature is a critical kinetic parameter that directly influences the reaction rate, yield, and regioselectivity. Its primary role is to provide the necessary activation energy for the nucleophilic attack of the deprotonated pyrazole nitrogen onto the isopropylating agent. However, temperature is a double-edged sword; while higher temperatures accelerate the reaction, they can also promote undesired side reactions or decrease regioselectivity.[1]
Q2: How does reaction temperature generally influence the rate and yield?
A: According to the Arrhenius equation, the rate of a chemical reaction increases exponentially with temperature. For N-isopropylation, if the reaction is sluggish at room temperature, incrementally increasing the heat can significantly shorten reaction times and drive the reaction to completion, thereby improving the yield.[2] A common starting point is room temperature, with subsequent heating to 40-80°C if conversion is low.[2] However, excessive heat can lead to the degradation of reagents or products, ultimately reducing the overall yield.[1]
Q3: What is the impact of temperature on the N1/N2 regioselectivity?
A: The impact of temperature on regioselectivity is one of the most common challenges in the alkylation of unsymmetrical pyrazoles.[2] The reaction can proceed through two different transition states, leading to the N1 and N2 isomers, respectively.
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. The product that forms faster (i.e., via the transition state with the lower activation energy) will be the major isomer. Therefore, adjusting the temperature downwards can often enhance the selectivity for one regioisomer.[2]
-
Thermodynamic Control: At higher temperatures, the reaction may approach thermodynamic equilibrium. If the energy barrier for the reverse reaction is accessible, the more stable product will predominate.
In many cases, lowering the reaction temperature is a key strategy to increase the ratio of a desired regioisomer.[2]
Q4: Are there standard temperature ranges for pyrazole N-isopropylation?
A: While the optimal temperature is substrate-dependent, a general starting range for base-mediated N-isopropylation is between room temperature (approx. 20-25°C) and 80°C.[2] Reactions involving highly reactive isopropylating agents (e.g., isopropyl iodide) and strong bases (e.g., NaH) may proceed efficiently at lower temperatures (0°C to room temperature).[3] Conversely, less reactive agents like isopropyl bromide or chloride may require heating to achieve a reasonable reaction rate.[2] It is always recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress.[2]
Part 2: Troubleshooting Guide: Temperature-Related Issues
This section provides direct answers to specific problems you might encounter during your experiments.
Issue 1: Low or No Conversion to Product
Q: My reaction shows no or very low conversion of the starting pyrazole, even after several hours. Should I just increase the temperature?
A: While increasing the temperature is a valid strategy, it should be your final step after verifying other critical parameters. Low conversion is often a symptom of underlying issues that heat alone cannot solve and may even exacerbate. Before increasing the temperature, systematically troubleshoot the following:
-
Base Strength and Stoichiometry : Ensure the base is strong enough to deprotonate your pyrazole. For pyrazoles with electron-withdrawing groups, a stronger base like sodium hydride (NaH) may be necessary instead of potassium carbonate (K₂CO₃).[1][4] Also, confirm you are using a slight excess of the base (e.g., 1.1-1.2 equivalents).[2]
-
Solvent and Solubility : The reaction can only proceed if the reactants are in solution. Ensure your pyrazole and the pyrazole salt formed after deprotonation are soluble in the chosen solvent. Polar aprotic solvents like DMF or DMSO are often effective.[2]
-
Reactivity of the Isopropylating Agent : The leaving group on your isopropylating agent is crucial. The general reactivity trend is Isopropyl-I > Isopropyl-Br > Isopropyl-Cl > Isopropyl-OTs.[2] If you are using isopropyl chloride with no success, consider switching to isopropyl bromide or iodide.
-
Reagent Quality : Verify the purity and integrity of your reagents. Bases like NaH can be inactivated by moisture, and alkylating agents can degrade over time. Use anhydrous solvents.[1]
Once these factors have been confirmed, you can proceed with optimizing the temperature. Increase the reaction temperature incrementally (e.g., in 15-20°C steps) from room temperature up to 80°C or the boiling point of the solvent, monitoring the reaction by TLC or LC-MS at each stage.[2]
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Q: I'm getting a significant mixture of N1 and N2 isopropyl pyrazoles. How can I use temperature to favor one isomer?
A: This is a classic challenge in pyrazole chemistry.[2] Temperature is a powerful tool to modulate regioselectivity. Generally, lowering the temperature enhances selectivity.[2] This is because the two competing reaction pathways (to N1 and N2) have different activation energies. By reducing the thermal energy in the system, you preferentially favor the pathway with the lower activation barrier.
Optimization Strategy:
-
Start Cold: Begin the reaction at 0°C or even -20°C, especially during the addition of the alkylating agent.
-
Allow to Warm Slowly: After the initial addition, let the reaction warm slowly to room temperature and monitor the N1/N2 ratio over time.
-
Avoid High Temperatures: If your desired isomer is the kinetically favored product, avoid heating the reaction, as this may lead to the formation of the thermodynamically more stable isomer or simply reduce the selectivity.
Remember that temperature is just one factor. Regioselectivity is also strongly influenced by steric hindrance (bulky groups on the pyrazole or alkylating agent favor the less hindered nitrogen) and the choice of solvent and base.[2] For example, K₂CO₃ in DMSO is known to be effective for promoting N1-alkylation in some systems.[2]
Issue 3: Formation of Side Products/Degradation
Q: Increasing the temperature improved my reaction rate, but now I'm observing significant side products or decomposition. What should I do?
A: This indicates that the higher temperature is providing sufficient energy to overcome the activation barriers for undesired reaction pathways. A common side reaction is over-alkylation, where the already N-isopropylated pyrazole product is further alkylated to form a quaternary pyrazolium salt, especially with highly reactive alkylating agents.[1] Reagent or product decomposition can also occur at elevated temperatures.
Corrective Actions:
-
Reduce the Temperature: The most straightforward solution is to lower the temperature to a point where the main reaction proceeds at an acceptable rate, but the side reactions are minimized. Find the "sweet spot."
-
Shorten Reaction Time: Monitor the reaction closely (e.g., every hour) and stop it as soon as the starting material is consumed to prevent the accumulation of side products that may form over longer periods.
-
Re-evaluate Reagents: If a highly reactive alkylating agent like isopropyl iodide is causing over-alkylation, consider switching to the less reactive isopropyl bromide. This may allow you to use a moderate temperature without promoting the undesired secondary reaction.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Base-Mediated Pyrazole N-Isopropylation
This protocol provides a reliable starting point for your experiments.
Materials:
-
Pyrazole substrate (1.0 eq)
-
Base (e.g., K₂CO₃, 1.5 eq or NaH, 1.2 eq)
-
Isopropylating agent (e.g., 2-iodopropane, 1.1 eq)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Standard workup and purification reagents
Procedure:
-
To a stirred suspension of the base (e.g., K₂CO₃) in anhydrous solvent (e.g., DMF), add the pyrazole substrate at room temperature under an inert atmosphere (e.g., Nitrogen).
-
Stir the suspension for 15-30 minutes to allow for deprotonation. If using NaH, perform this step at 0°C.[3]
-
Add the isopropylating agent (e.g., 2-iodopropane) dropwise to the mixture.
-
Stir the reaction at the desired temperature (start at room temperature). Monitor the progress by TLC or LC-MS every 1-2 hours.[2]
-
If no significant conversion is observed after 4 hours, increase the temperature to 50°C and continue monitoring. Further increases to 80°C can be made if necessary.[2]
-
Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N-isopropyl pyrazole isomer(s).[2]
Data Table: Recommended Starting Conditions
This table provides illustrative starting points. The optimal conditions may vary depending on the specific pyrazole substrate.
| Factor | Recommendation A (Mild) | Recommendation B (Strong) | Rationale & Causality |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KHMDS | K₂CO₃ is easier to handle and sufficient for many pyrazoles.[4] NaH is required for less acidic pyrazoles with electron-withdrawing groups.[1][5] |
| Solvent | Acetonitrile, THF | DMF, DMSO | Acetonitrile is less polar and easier to remove. DMF/DMSO offer excellent solubility for pyrazole salts and often favor a single regioisomer.[2] |
| Isopropylating Agent | 2-bromopropane | 2-iodopropane | Bromides offer a balance of reactivity and stability. Iodides are more reactive and can be used for sluggish reactions but may increase side products.[2] |
| Starting Temperature | 25 °C (Room Temp) | 0 °C to 25 °C | Start mild. With the more reactive NaH/iodide combination, starting at 0°C helps control the initial exotherm and can improve selectivity.[3] |
| Optimization Range | 25 °C to 80 °C | 0 °C to 60 °C | The optimization range reflects the overall reactivity of the system. |
Part 4: Visual Guides
Caption: Decision tree for selecting an initial reaction temperature.
References
-
Le-Huu, P., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available from: [Link]
-
Reddy, T. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available from: [Link]
-
Reddy, T. J., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Available from: [Link]
-
Sena, M. D., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. National Center for Biotechnology Information. Available from: [Link]
-
Kudyukova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available from: [Link]
-
Doroshenko, A. O., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. National Center for Biotechnology Information. Available from: [Link]
-
Reddy, T. J., et al. (2022). Optimization of pyrazole N-alkylation conditions. ResearchGate. Available from: [Link]
-
Le-Huu, P., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. Available from: [Link]
-
Wang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
Technical Support Center: Minimizing Side Reactions in Nitro-Pyrazole Reduction
Welcome to the technical support center for the reduction of nitro-pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The conversion of a nitro-pyrazole to its corresponding amino-pyrazole is a critical transformation in the synthesis of many pharmaceutical agents and other advanced materials. However, this seemingly straightforward reduction is often complicated by a variety of potential side reactions that can impact yield, purity, and the overall success of your synthesis.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. We will delve into the causality behind common experimental issues and provide validated protocols to ensure the integrity and reproducibility of your work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the reduction of nitro-pyrazoles. Each issue is followed by a diagnostic workflow and recommended solutions based on mechanistic principles.
Issue 1: Dehalogenation of Halogenated Pyrazoles
One of the most common and frustrating side reactions is the reductive cleavage of a carbon-halogen bond (C-Cl, C-Br), leading to the formation of a dehalogenated impurity alongside, or instead of, the desired halo-amino-pyrazole.
Q: I'm trying to reduce a 3-chloro-4-nitropyrazole to 3-chloro-4-aminopyrazole using H₂ and Pd/C, but I'm seeing a significant amount of 4-aminopyrazole in my crude product. What's happening and how can I fix it?
A: This is a classic case of hydrodehalogenation, a well-known side reaction when using palladium catalysts, especially palladium on carbon (Pd/C).[1][2] The catalytic cycle for nitro reduction on the palladium surface can also facilitate the cleavage of the C-X bond, particularly for aryl halides. The electron-donating nature of the newly formed amino group can further enhance the rate of this unwanted reaction.[2]
Troubleshooting Workflow & Solutions:
Caption: Decision workflow for troubleshooting dehalogenation.
-
Change the Catalyst: Raney® Nickel is an excellent alternative to Pd/C for reducing nitro groups on halogenated aromatic systems as it is much less prone to causing dehalogenation.[1][3] A patent also suggests that Molybdenum-doped Raney-type catalysts can be highly effective in suppressing this side reaction.[4]
-
Switch to Chemical Reductants: Metal/acid systems or other chemical reductants are highly effective at avoiding dehalogenation.
-
Tin(II) Chloride (SnCl₂·2H₂O): This is a very mild and chemoselective reagent for nitro group reduction and is a go-to choice when sensitive functional groups, like halogens, are present.[5]
-
Iron (Fe) in Acetic Acid or with Ammonium Chloride: The Béchamp reduction and its variants are robust, inexpensive, and do not cause dehalogenation.[5] The workup can be more involved due to the formation of iron salts.
-
Issue 2: Incomplete Reduction and Formation of Intermediates
The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron process that proceeds through several intermediates, primarily the nitroso (R-N=O) and hydroxylamine (R-NHOH) species.[6] If the reaction stalls, these intermediates can be isolated or can react further to form dimeric impurities like azoxy (R-N=N+(O⁻)-R) or azo (R-N=N-R) compounds.
Q: My reduction of a 1-phenyl-4-nitropyrazole seems to stop, and I'm isolating a product that is not my starting material or the desired amine. My TLC shows a complex mixture. What could be the problem?
A: Incomplete reduction is often due to catalyst deactivation, insufficient reducing agent, or poor reaction conditions. The presence of a complex mixture suggests that intermediates like the corresponding hydroxylamine may have formed and subsequently dimerized.
Troubleshooting Workflow & Solutions:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Deactivation (Catalytic Hydrogenation) | Is the catalyst old or from an unreliable source? Was the substrate or solvent of high purity? (Sulfur or other impurities can poison catalysts). | Use fresh, high-quality catalyst. Increase catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure solvents and starting materials are pure. |
| Insufficient Reducing Agent | Was the stoichiometry of the chemical reductant (e.g., SnCl₂, Fe) correct? Some reagents, like sodium dithionite, can decompose on storage. | Use a larger excess of the reducing agent (e.g., increase from 3 to 5 equivalents for SnCl₂). Use freshly opened or properly stored reagents. |
| Poor Solubility | Is the nitro-pyrazole fully dissolved in the reaction solvent at the reaction temperature? | Change to a co-solvent system (e.g., EtOH/THF, EtOH/H₂O) to improve solubility. Increase the reaction temperature, but monitor for side product formation. |
| Reaction Stalled at Hydroxylamine Stage | Are you using very mild conditions? Some conditions are designed to stop at the hydroxylamine.[6][7] | Drive the reaction to completion by increasing the temperature, reaction time, or the amount of reducing agent. For catalytic hydrogenation, ensure sufficient H₂ pressure. |
To favor complete reduction to the amine:
-
Catalytic Transfer Hydrogenation (CTH): Using a hydrogen donor like ammonium formate or formic acid with Pd/C or Raney Ni can be a very effective and milder alternative to high-pressure H₂ gas.[2][3] This method often drives reactions to completion efficiently.
-
Sodium Dithionite (Na₂S₂O₄): This is a powerful and chemoselective reducing agent that is particularly effective for nitroarenes and related heterocycles.[8][9][10][11] It is known for clean conversions to the amine.
Issue 3: Pyrazole Ring Instability or Unwanted Reactivity
While the pyrazole ring is generally robust and aromatic, it is not completely inert. Under certain conditions, side reactions involving the ring itself can occur.
Q: I'm attempting a reduction under strongly basic conditions and observing a significant loss of my pyrazole-containing material. Is the ring breaking down?
A: Yes, this is possible. The pyrazole ring can be susceptible to ring-opening in the presence of a strong base.[12][13] This is due to the deprotonation at the C3 position, which can initiate a cascade leading to ring cleavage. It is generally advisable to avoid strongly basic conditions during the reduction of pyrazoles unless the specific methodology calls for it and has been validated.
Q: Can dimerization of the final aminopyrazole product be a problem?
A: Yes, particularly during workup. Aminopyrazoles, like other aromatic amines, can be susceptible to oxidative dimerization to form azo or other coupled impurities, which are often highly colored.[14][15]
Preventative Measures:
-
Workup under an Inert Atmosphere: After the reduction is complete, consider performing the workup (filtration, extraction, etc.) under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.
-
Use of Antioxidants: In some cases, adding a small amount of a mild reducing agent or antioxidant like sodium sulfite or ascorbic acid during the workup can help prevent oxidative degradation of the product.
-
Prompt Isolation: Do not let crude aminopyrazole solutions sit exposed to air for extended periods. Proceed with purification and isolation as promptly as possible.
Frequently Asked Questions (FAQs)
Q1: What is the best "all-around" method for reducing a simple nitro-pyrazole with no other sensitive functional groups?
A1: For a robust and high-yielding reaction, catalytic hydrogenation using H₂ gas (balloon or Parr apparatus) with 5-10 mol% of 10% Pd/C in a solvent like ethanol or methanol is often the most effective and cleanest method.[1] It typically goes to completion and the workup simply involves filtering off the catalyst.
Q2: My molecule contains an ester and a nitro group on the pyrazole. Which method is safest for the ester?
A2: Most standard nitro reduction methods are compatible with esters. Catalytic hydrogenation (Pd/C, Raney Ni), SnCl₂, and Fe/acid are all excellent choices that will not reduce the ester group.[5] Avoid powerful hydride reagents like LiAlH₄, which would reduce both functionalities.[1]
Q3: I need to reduce a dinitro-pyrazole to a monoamino-nitropyrazole. Is this selective reduction possible?
A3: Achieving selective mono-reduction can be challenging but is possible. The choice of reagent and careful control of stoichiometry and temperature are critical. Sodium sulfide (Na₂S) or sodium dithionite (Na₂S₂O₄) under controlled conditions are often used for this purpose, as they can sometimes selectively reduce one nitro group in the presence of another, depending on the electronic environment of each group.[8][10]
Q4: Are there any significant safety concerns when working with nitro-pyrazoles?
A4: Yes. Many polynitrated aromatic and heterocyclic compounds are energetic materials and can be explosive, especially with heat, shock, or friction.[16][17][18] While mononitro-pyrazoles are generally less hazardous, caution is always warranted. Precursors like 1-nitropyrazole are known to have explosive properties.[16] Always conduct a thorough safety review before running reactions on a large scale. Avoid high temperatures if possible and handle the materials with appropriate personal protective equipment.
Validated Experimental Protocols
Protocol 1: Selective Reduction of a Halogenated Nitro-Pyrazole using Raney® Nickel
This protocol is optimized for the reduction of a nitro group while preserving a halogen substituent.
Materials:
-
Halogenated nitro-pyrazole (1.0 equiv)
-
Raney® Nickel (approx. 20% by weight of substrate, aqueous slurry)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) supply (balloon or Parr hydrogenator)
Procedure:
-
To a hydrogenation flask, add the halogenated nitro-pyrazole and ethanol (or methanol) to form a solution or fine slurry.
-
Carefully add the Raney® Nickel slurry. Caution: Raney® Ni is pyrophoric when dry. Always handle as a slurry.
-
Seal the flask and purge the system by evacuating and backfilling with nitrogen (3x), followed by evacuating and backfilling with hydrogen (3x).
-
Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-6 hours.
-
Once complete, carefully purge the flask with nitrogen to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry completely, as it can be pyrophoric. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amino-pyrazole, which can be purified by standard methods (recrystallization or column chromatography).
Protocol 2: Chemoselective Reduction using Sodium Dithionite
This metal-free protocol is excellent for substrates with multiple sensitive functional groups.[8][9][10]
Materials:
-
Nitro-pyrazole (1.0 equiv)
-
Sodium Dithionite (Na₂S₂O₄) (2.0 - 3.0 equiv)
-
Methanol/Water or THF/Water co-solvent (e.g., 3:1 mixture)
Procedure:
-
Dissolve the nitro-pyrazole in the chosen co-solvent system in a round-bottom flask equipped with a stir bar.
-
In a separate flask, dissolve the sodium dithionite in water.
-
Add the aqueous sodium dithionite solution to the stirred solution of the nitro-pyrazole at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) to increase the rate if necessary.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product as required.
References
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Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. Organic & Biomolecular Chemistry. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- US Patent 3,294,814A - 4-nitropyrazoles.
- WO 2007/034183 A2 - Process for the preparation of 4-aminopyrazole derivatives.
- US Patent 3,920,693A - Production of 3-aminopyrazoles.
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PubMed Central (PMC). [Link]
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Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. ResearchGate. [Link]
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Unexpected ring opening of pyrazolines with activated alkynes: synthesis of 1H-pyrazole-4,5-dicarboxylates and chromenopyrazolecarboxylates. Organic & Biomolecular Chemistry. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
- EP 1067121 A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
-
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]
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RaneyNi/Formic Acid Nitro Reduction. Rhodium Archive. [Link]
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Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry. [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
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Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
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Recent developments in aminopyrazole chemistry. Arkivoc. [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed. [Link]
-
4juli-Nitro Reduction Using Dithionite. Scribd. [Link]
-
(PDF) Nitropyrazoles (review). ResearchGate. [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate. [Link]
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Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry. [Link]
-
A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Publishing. [Link]
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-
(PDF) 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. ResearchGate. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central (PMC). [Link]
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Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PubMed Central (PMC). [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]
-
(PDF) Synthesis of 5-aminopyrazole derivatives via malononitrile dimer. ResearchGate. [Link]
-
Comparative Study of Various Pyrazole-based Anions: A Promising Family of Ionic Derivatives as Insensitive Energetic Materials. PubMed. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
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Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. MDPI. [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central (PMC). [Link]
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On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems. MDPI. [Link]
-
Amination of Nitroazoles--A Comparative Study of Structural and Energetic Properties. PubMed. [Link]
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Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
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Nitropyrazoles: 19. Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. ResearchGate. [Link]
- CN 103588599 A - Method for preparing hydroxylamine through nitro-reduction.
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Reductive dehalogenation of halo ketones. Wikipedia. [Link]
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Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]
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Role of reduced flavin in dehalogenation reactions. PubMed. [Link]
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Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. [Link]
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Novel hydroxylamines from reduction of notroxides via alcohol, vitamin C and hydrazine. American Chemical Society. [Link]
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Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]
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Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione. PubMed Central (PMC). [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
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Technical Support Center: Solving Solubility Issues of Nitropyrazoles in Aqueous Media
Welcome to the technical support center for resolving solubility challenges with nitropyrazole compounds in aqueous media. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving desired concentrations of nitropyrazoles for their experimental needs. This resource provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind these recommendations.
Frequently Asked Questions (FAQs)
Q1: Why are my nitropyrazole compounds showing poor solubility in water?
A: Nitropyrazoles, like many nitrogen-containing heterocyclic compounds, often exhibit limited aqueous solubility. This is primarily due to the presence of the nonpolar pyrazole ring and the nitro group, which can contribute to a more hydrophobic character. The crystal lattice energy of the solid nitropyrazole also plays a significant role; a high lattice energy requires more energy to break the crystal structure and dissolve the compound.[1][2][3] The general principle of "like dissolves like" applies here, meaning that nonpolar or weakly polar compounds tend to dissolve better in nonpolar solvents, while polar compounds are more soluble in polar solvents like water.[3]
Q2: I've noticed my nitropyrazole's solubility changes with pH. Why does this happen?
A: The solubility of ionizable drugs, including many nitropyrazole derivatives, is often pH-dependent.[4][5] The pyrazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution and the pKa of the compound. When a nitropyrazole derivative becomes ionized (charged), it generally becomes more soluble in water. For a basic nitropyrazole, decreasing the pH will lead to protonation and increased solubility. Conversely, for an acidic nitropyrazole, increasing the pH will cause deprotonation and enhance solubility.[4] This relationship can often be predicted by the Henderson-Hasselbalch equation.[5][6][7]
Q3: What are the initial, simple steps I can take to improve the solubility of my nitropyrazole compound?
A: Before moving to more complex formulation strategies, consider these initial steps:
-
Gentle Heating and Agitation: Increasing the temperature often enhances the solubility of solids in liquids.[3] Combine this with consistent stirring or sonication to facilitate dissolution.
-
Particle Size Reduction: Decreasing the particle size of your solid compound increases its surface area, which can lead to a faster dissolution rate.[8][9] Techniques like micronization can be employed for this purpose.[8][9]
-
pH Adjustment: If your nitropyrazole is ionizable, carefully adjusting the pH of your aqueous medium can significantly improve solubility.[5][8]
Troubleshooting Guide: Advanced Strategies for Solubility Enhancement
This section provides detailed protocols and the scientific principles behind more advanced techniques to overcome persistent solubility issues with nitropyrazoles.
Issue 1: My nitropyrazole remains insoluble even after basic adjustments.
Strategy: Co-solvency
Causality: Co-solvency involves adding a water-miscible organic solvent (a co-solvent) to the aqueous solution.[10][11] This technique works by reducing the overall polarity of the solvent system, making it more favorable for dissolving less polar compounds like many nitropyrazoles.[12][13] The co-solvent can disrupt the hydrogen bonding network of water, creating a more accommodating environment for the hydrophobic portions of the nitropyrazole molecule.[12]
Recommended Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerin
Experimental Protocol: Determining Optimal Co-solvent Concentration
-
Preparation of Stock Solutions: Prepare a series of co-solvent/water mixtures in varying ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).
-
Equilibration: Add an excess amount of the nitropyrazole compound to each co-solvent mixture in separate vials.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw the supernatant and determine the concentration of the dissolved nitropyrazole using a validated analytical method such as HPLC-UV.[14][15]
-
Data Analysis: Plot the solubility of the nitropyrazole as a function of the co-solvent concentration to identify the optimal ratio.
Data Presentation: Example Co-solvent Screening Data
| Co-solvent | Ratio (v/v) in Water | Nitropyrazole Solubility (mg/mL) |
| Ethanol | 10% | 0.5 |
| Ethanol | 20% | 1.2 |
| Ethanol | 30% | 2.5 |
| PEG 400 | 10% | 0.8 |
| PEG 400 | 20% | 1.8 |
| PEG 400 | 30% | 3.1 |
Visualization: Co-solvency Workflow
Caption: Workflow for determining optimal co-solvent concentration.
Issue 2: My nitropyrazole is prone to precipitation upon dilution of the co-solvent mixture.
Strategy: Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly water-soluble molecules, like nitropyrazoles, within their hydrophobic core, forming an inclusion complex.[16][17] This complex has a hydrophilic exterior, which significantly increases its apparent solubility in water.[18][19] Substituted β-cyclodextrins are commonly used in formulations.[18]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Phase Solubility Study
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).
-
Add Nitropyrazole: Add an excess amount of the nitropyrazole to each cyclodextrin solution.
-
Equilibrate: Shake the mixtures at a constant temperature until equilibrium is reached (24-72 hours).
-
Filter and Analyze: Filter the samples through a 0.22 µm syringe filter to remove undissolved solid. Analyze the filtrate for nitropyrazole concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[14][15]
-
Construct Phase Solubility Diagram: Plot the concentration of the dissolved nitropyrazole against the concentration of the cyclodextrin. The slope of this plot can be used to determine the stability constant of the complex.
Visualization: Cyclodextrin Complexation Mechanism
Caption: Formation of a water-soluble nitropyrazole-cyclodextrin inclusion complex.
Issue 3: I need to achieve a high concentration of my nitropyrazole in an aqueous buffer, but pH adjustment and co-solvents are not sufficient.
Strategy: Use of Surfactants
Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[20][21] These micelles have a hydrophobic core and a hydrophilic shell.[20] Hydrophobic compounds like nitropyrazoles can be incorporated into the hydrophobic core of the micelles, a process called micellar solubilization, which significantly increases their solubility in the bulk aqueous phase.[2][20]
Recommended Surfactants:
-
Non-ionic: Polysorbate 80 (Tween® 80), Poloxamers (Pluronic®)
-
Anionic: Sodium lauryl sulfate (SLS) (Note: potential for protein interaction)
Experimental Protocol: Determining the Effect of Surfactant Concentration
-
Prepare Surfactant Solutions: Prepare a series of aqueous or buffered solutions with varying concentrations of the chosen surfactant, ensuring some concentrations are below and some are well above the known CMC.
-
Add Nitropyrazole: Add an excess of the nitropyrazole compound to each surfactant solution.
-
Equilibrate: Agitate the mixtures at a constant temperature until equilibrium is established.
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Determine the concentration of the dissolved nitropyrazole in the clear supernatant.
-
Analyze Results: Plot the solubility of the nitropyrazole against the surfactant concentration. A sharp increase in solubility is typically observed around the CMC.
Data Presentation: Example Surfactant Screening Data
| Surfactant | Concentration (mM) | Nitropyrazole Solubility (mg/mL) |
| Polysorbate 80 | 0.01 (Below CMC) | 0.1 |
| Polysorbate 80 | 0.1 (Above CMC) | 2.5 |
| Polysorbate 80 | 1.0 | 5.8 |
| SLS | 1.0 (Below CMC) | 0.2 |
| SLS | 10.0 (Above CMC) | 4.1 |
Visualization: Logical Flow for Solubility Strategy Selection
Caption: Decision tree for selecting a suitable solubility enhancement strategy.
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Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]
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Murdande, S. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
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Garrido, M., et al. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
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Reddy's, D. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]
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Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]
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Wang, R., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. [Link]
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Technical Support Center: Controlling Thermal Decomposition During Nitropyrazole Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with energetic materials, specifically focusing on the challenges of handling nitropyrazoles during experimental workup. The inherent reactivity that makes nitropyrazoles valuable also renders them susceptible to thermal decomposition, a critical safety and yield-impacting issue.
This document provides in-depth troubleshooting advice, preventative best practices, and the fundamental principles behind controlling the stability of these compounds post-synthesis.
Section 1: Understanding the Challenge: The Energetic Nature of Nitropyrazoles
Nitropyrazoles are a class of nitrogen-rich heterocyclic compounds characterized by high heats of formation and a propensity to release large amounts of energy upon decomposition.[1][2] The presence of multiple nitro groups on the pyrazole ring creates a delicate balance between stability and high performance. The workup phase—encompassing quenching, neutralization, extraction, and purification—introduces significant thermal and chemical stresses that can initiate decomposition.
Key factors influencing stability include:
-
Acidity: The residual strong acids (sulfuric and nitric) from the nitration reaction are primary culprits in promoting decomposition.[3][4][5]
-
Temperature: Exothermic events during quenching and neutralization can lead to localized "hot spots," triggering runaway reactions.[6][7]
-
pH: The stability of nitropyrazoles can be pH-dependent. Both strongly acidic and, in some cases, strongly basic conditions can be detrimental.
-
Impurities: The presence of unreacted starting materials or byproducts can catalyze decomposition pathways.
The following diagram illustrates the critical control points during the workup process where thermal decomposition is a primary risk.
Caption: Critical control points for thermal decomposition during nitropyrazole workup.
Section 2: Troubleshooting Guide - A Q&A Approach
This section addresses specific issues you may encounter during your experiments.
Quenching & Neutralization
Q1: I observed significant fuming (brown/orange gas) and a rapid temperature spike when pouring my reaction mixture onto ice. What happened and how can I prevent it?
A: You likely experienced thermal decomposition due to the highly exothermic dilution of the concentrated sulfuric and nitric acids. The brown/orange gas is nitrogen dioxide (NO₂), a toxic decomposition product.[6]
-
Causality: Pouring the reaction mixture too quickly into an insufficient volume of ice/water concentrate the heat of dilution in one area, creating localized boiling and initiating decomposition of the nitropyrazole.
-
Troubleshooting Protocol:
-
Stop Addition: Immediately cease adding the reaction mixture.
-
Increase Cooling: If safe to do so, add more ice to the quenching vessel.
-
Ensure Ventilation: Perform this step in a well-ventilated fume hood as NO₂ is hazardous.[3]
-
-
Preventative Measures:
-
Volume Ratio: Use a large volume of crushed ice and water, typically 5-10 times the volume of your reaction mixture.[3]
-
Slow, Controlled Addition: Add the reaction mixture dropwise or in a very slow stream to the vigorously stirred ice slurry. This allows for efficient heat dissipation.[3][6]
-
Reverse Addition (Caution): In some specific, validated protocols, adding the ice slurry to the reaction mixture can offer better temperature control, but this should be approached with extreme caution and a thorough risk assessment.
-
Q2: After quenching, I started neutralizing the acidic solution with sodium bicarbonate. The solution turned dark, and I got a lower-than-expected yield. Why?
A: The darkening of the solution suggests product decomposition. This can be caused by localized high temperatures from the acid-base neutralization or by the product's instability under the changing pH conditions.
-
Causality: The reaction between a strong acid and a base is highly exothermic. Adding a solid base like sodium bicarbonate can create localized "hot spots" where the concentration of base is high, leading to a rapid temperature increase and potential decomposition.
-
Troubleshooting Protocol:
-
Immediate Cooling: Place the vessel in an ice bath to cool the bulk solution and slow the decomposition.
-
Dilution: If feasible, add more cold water to dilute the reactants and help manage the temperature.
-
-
Preventative Measures:
-
Use a Saturated Solution: Add a saturated solution of a mild base (e.g., sodium bicarbonate) dropwise with vigorous stirring. This prevents localized high concentrations and helps dissipate heat more effectively.
-
Maintain Low Temperature: Keep the quenching vessel in an ice bath throughout the neutralization process.
-
Monitor pH: Monitor the pH continuously and add the base slowly until the desired pH is reached. For many nitropyrazoles, a neutral pH (6-7) is the target.[8]
-
Caption: Logic diagram for proper neutralization technique.
Extraction & Solvent Removal
Q3: My product seems to be decomposing in the rotary evaporator, even at a moderate temperature. What's going on?
A: Residual acidity is the most common cause of decomposition during solvent removal. Even trace amounts of nitric or sulfuric acid can catalyze decomposition when the product is concentrated and heated.
-
Causality: As the solvent is removed, the concentration of any non-volatile impurities, including residual acid, increases dramatically. The combination of heat (from the water bath) and high acid concentration can easily initiate decomposition.
-
Troubleshooting Protocol:
-
Stop Immediately: Remove the flask from the heat source and vent the apparatus.
-
Re-dissolve and Wash: Re-dissolve the crude material in a suitable organic solvent (like ethyl acetate or dichloromethane) and re-wash with a neutral aqueous solution (e.g., brine) to remove any remaining acid.[3] Re-dry the organic layer before attempting solvent removal again.
-
-
Preventative Measures:
-
Thorough Washing: During the liquid-liquid extraction, wash the organic layer meticulously with water and/or a bicarbonate solution until the aqueous layer is neutral to pH paper.[3][9] Follow with a brine wash to aid in removing water.
-
Use a Drying Agent: Use an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove dissolved water from the organic phase before evaporation.[3]
-
Lower Temperature: Use the lowest possible temperature on the rotary evaporator. It is often better to evaporate slowly at a lower temperature than quickly at a higher one. Consider using a high-vacuum pump to lower the solvent's boiling point.
-
Purification & Stability
Q4: My purified nitropyrazole product, which appeared stable, decomposed during storage. What factors affect long-term stability?
A: The long-term stability of nitropyrazoles is influenced by several factors, including residual impurities, light exposure, and temperature. N-H acidic protons on the pyrazole ring can also contribute to instability or incompatibility with certain materials.[10]
-
Causality:
-
Residual Acid: As with solvent removal, even trace acid can cause slow decomposition over time.
-
Inherent Instability: Some nitropyrazole structures are inherently less stable. For example, functionalizing the N-H position can sometimes increase thermal stability.[1]
-
Environmental Factors: Light and heat can provide the activation energy needed to initiate decomposition.
-
-
Preventative Measures:
-
High Purity: Ensure the highest possible purity. Recrystallization is often a good final step to remove trace impurities that co-elute during chromatography.
-
Proper Storage: Store the final compound in a cool, dark place. For highly sensitive materials, storage in a refrigerator or freezer under an inert atmosphere (like nitrogen or argon) is recommended.
-
Material Compatibility: Be aware that acidic N-H pyrazoles can react with metal containers or bases.[10] Use glass vials with PTFE-lined caps for storage.
-
Section 3: Best Practices & Preventative Measures
Proactive measures are crucial for both safety and experimental success.
Key Experimental Protocols
Protocol 1: Standardized Quenching Procedure
-
Prepare Quenching Vessel: In a beaker appropriately sized to contain 5-10 times the volume of your reaction mixture, add crushed ice and water to create a slurry. Place this beaker in a secondary container (ice bath) and on a stir plate with a large stir bar.
-
Cool Reaction: Ensure your completed reaction mixture is cooled to 0-5 °C before starting the quench.[6]
-
Slow Addition: Using an addition funnel or a pipette, add the cold reaction mixture dropwise to the vigorously stirring ice slurry.
-
Monitor Temperature: Keep a thermometer in the quenching slurry. The temperature should not be allowed to rise significantly. If it does, pause the addition until it cools.
-
Rinse: Once the addition is complete, rinse the reaction flask with a small amount of cold sulfuric acid or the organic solvent used in the next step and add this to the quenching vessel to ensure a complete transfer.
Protocol 2: Safe Solvent Removal
-
Confirm Neutrality: Before concentrating your product, take a small aliquot of the organic solution, shake it with deionized water, and test the pH of the water. It must be neutral. If not, repeat the washing steps.
-
Use a Bump Trap: Always use a bump trap between your flask and the rotary evaporator to prevent loss of product.
-
Controlled Temperature and Vacuum: Start with a low water bath temperature (e.g., 25-30 °C) and gradually increase the vacuum. Avoid high heat. The goal is to have the solvent gently boiling under vacuum.
-
Do Not Evaporate to Dryness (if unstable): For particularly sensitive compounds, it can be beneficial to stop the evaporation when a small amount of solvent remains, then remove the final traces under high vacuum at room temperature.
Data Summary: Thermal Stability
The thermal stability of nitropyrazoles can vary significantly based on their substitution pattern. The following table provides a general overview of decomposition temperatures for illustrative purposes.
| Compound | Substitution Pattern | Typical Decomposition Temp. (Tdec) | Key Considerations |
| 3,4-Dinitropyrazole (3,4-DNP) | Di-nitro, N-H | ~276 °C | Acidic N-H can affect compatibility.[1][11] |
| N-Methyl-3,4-DNP | Di-nitro, N-Methyl | ~300 °C | N-alkylation often improves thermal stability.[1] |
| Azidoethyl Nitropyrazoles | Azide & Nitro groups | ~216 °C | Generally show good thermal stability.[10] |
| Nitratoethyl Nitropyrazoles | Nitrate ester & Nitro | < 190 °C | Nitrate ester group tends to lower thermal stability.[10] |
Note: These values are approximate and can be affected by heating rate and experimental conditions. Always consult specific literature or perform thermal analysis (DSC/TGA) for your compound of interest.
References
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- Equilibrium solubility, solvent effect, solvation and thermodynamic modeling of 1, 3-dinitropyrazole in solutions of methyl alcohol /ethyl alcohol + water. PubMed.
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- Physico-chemical characterization of high energetic nitropyrazoles. Thermodynamics Research Center.
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- NITRATION.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
- On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. PMC.
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Validation & Comparative
A Comparative Guide to the Structural Analysis of 1-Isopropyl-5-nitro-1H-pyrazole: Elucidating Molecular Architecture through X-ray Crystallography and Complementary Techniques
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical reactivity, physical properties, and biological activity. For novel compounds such as 1-Isopropyl-5-nitro-1H-pyrazole, a substituted nitropyrazole of interest in energetic materials and pharmaceutical development, this structural elucidation is paramount.[1][2] Single-crystal X-ray diffraction stands as the definitive method for determining molecular structure, providing unambiguous proof of connectivity and stereochemistry.[3] This guide provides a comprehensive overview of the X-ray crystal structure analysis of nitropyrazole derivatives, using a representative compound as a case study. It further compares this "gold standard" technique with other powerful analytical methods, offering a holistic perspective on molecular characterization.
The Decisive Power of Single-Crystal X-ray Diffraction
X-ray crystallography offers an unparalleled, atom-resolution view of a molecule's solid-state structure. The process involves irradiating a single, high-quality crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the electron density distribution within the crystal lattice, allowing for the precise calculation of bond lengths, bond angles, and torsion angles.[3][4][5] For complex organic molecules like substituted nitropyrazoles, this technique is indispensable for confirming isomeric purity and understanding intermolecular interactions that govern crystal packing.[6][7]
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process requiring meticulous attention to detail.
Step 1: Crystallization
The foremost prerequisite for X-ray analysis is a high-quality single crystal. This is often the most challenging step. For nitropyrazole derivatives, several methods can be employed:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, promoting the formation of well-ordered crystals.[8]
-
Cooling Crystallization: A saturated solution at an elevated temperature is gradually cooled, reducing the compound's solubility and inducing crystallization.[9]
-
Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is slowly introduced, causing the compound to precipitate out as crystals.
A generalized protocol for the crystallization of a nitropyrazole derivative is presented below:
Protocol: Cooling Crystallization of a Nitropyrazole Derivative [9]
-
Solvent Selection: Dissolve a small amount of the crude 1-Isopropyl-5-nitro-1H-pyrazole in a minimal volume of a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) at an elevated temperature (e.g., 50-60 °C) to achieve a saturated solution.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Cover the container and allow the solution to cool slowly to room temperature. The slow cooling rate is crucial to prevent the formation of polycrystalline powder.
-
Further Cooling: Once at room temperature, transfer the container to a refrigerator (2-8 °C) to maximize the yield of crystals.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Step 2: Data Collection and Structure Solution
A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, which diffracts the beams into a specific pattern of spots. The intensities and positions of these spots are collected by a detector.[4] This raw data is then processed to solve the crystal structure, typically using direct methods, and refined to generate a final, precise molecular model.[4]
The experimental workflow for X-ray crystal structure analysis is visualized in the following diagram:
Caption: Experimental workflow for X-ray crystal structure analysis.
While the specific crystal structure for 1-Isopropyl-5-nitro-1H-pyrazole is not publicly available, analysis of closely related nitropyrazole structures reveals key features. For instance, the crystal structure of hydrazinium 5-nitro-3-dinitromethyl-2H-pyrazole shows typical pyrazole ring bond lengths and the planarity of the ring system.[7] In another example, 5-(3-nitro-1H-pyrazol-4-yl)tetrazole, the pyrazole and tetrazole rings are independently planar but are twisted relative to each other.[10] Such observations of intermolecular interactions and molecular conformations are crucial for understanding the material's properties.[6][10]
Table 1: Representative Crystallographic Data for a Nitropyrazole Derivative (Note: This is hypothetical data based on known nitropyrazole structures for illustrative purposes.)
| Parameter | Value |
| Chemical Formula | C6H9N3O2 |
| Formula Weight | 155.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123 |
| b (Å) | 10.456 |
| c (Å) | 9.345 |
| β (°) | 105.2 |
| Volume (ų) | 765.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.345 |
| R-factor (%) | 4.5 |
Complementary and Comparative Analytical Techniques
While X-ray crystallography provides the ultimate structural answer, other analytical techniques are essential for routine characterization, purity assessment, and for analyzing non-crystalline samples. These methods provide complementary information and are often used in conjunction with crystallographic studies.[1]
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 1-Isopropyl-5-nitro-1H-pyrazole, ¹H and ¹³C NMR would confirm the connectivity of the isopropyl and nitro groups to the pyrazole ring.[2] The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecular framework.[1][11] For example, the deshielding effect of the nitro group would cause downfield shifts for adjacent protons on the pyrazole ring.[12]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[1] For the target compound, MS would confirm the molecular formula by identifying the molecular ion peak. The fragmentation pattern can also offer clues about the molecule's structure, for instance, by showing the loss of the nitro group or parts of the isopropyl substituent.[13][14]
IR spectroscopy is used to identify the functional groups present in a molecule. In the case of 1-Isopropyl-5-nitro-1H-pyrazole, strong absorption bands characteristic of the nitro group (typically around 1540 cm⁻¹ and 1340 cm⁻¹) would be expected, providing quick confirmation of its presence.[2][15]
The choice of analytical technique depends on the specific information required. The following diagram and table compare X-ray crystallography with its complementary spectroscopic methods.
Caption: Relationship between analytical methods and the information they provide.
Table 2: Comparison of Key Analytical Techniques for the Characterization of 1-Isopropyl-5-nitro-1H-pyrazole
| Technique | Information Provided | Sample State | Advantages | Limitations |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing.[3] | Solid (single crystal) | Unambiguous and definitive structural determination. | Requires high-quality single crystals, which can be difficult to obtain.[9] |
| NMR Spectroscopy | Detailed connectivity, electronic environment of atoms, stereochemical relationships in solution.[2][16] | Liquid (solution) or Solid | Provides rich structural information for samples in solution; non-destructive. | Can be complex to interpret for large molecules; requires soluble sample. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.[1][13] | Gas/Ionized | Extremely sensitive, requires very small sample amounts. | Does not provide stereochemical or detailed connectivity information. |
| IR Spectroscopy | Presence or absence of specific functional groups (e.g., -NO₂).[2] | Solid, Liquid, or Gas | Fast, simple, and inexpensive for functional group identification. | Provides limited information on the overall molecular skeleton. |
Conclusion
The structural analysis of 1-Isopropyl-5-nitro-1H-pyrazole, like any novel compound, relies on a suite of analytical techniques. Single-crystal X-ray diffraction remains the unequivocal standard for determining the precise three-dimensional atomic arrangement, providing a foundational understanding of the molecule's solid-state properties. However, a comprehensive characterization is best achieved by integrating crystallographic data with evidence from complementary methods such as NMR, MS, and IR spectroscopy. Together, these techniques offer a powerful and synergistic approach, enabling researchers to confidently elucidate molecular structure, confirm purity, and pave the way for further investigation into the compound's potential applications.
References
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Bauer, L., Stierstorfer, J., & Klapötke, T. M. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489. [Link]
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Elguero, J., et al. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry. [Link]
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Frizzo, C. P., Hennemann, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen. [Link]
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Kumar, A., et al. (2021). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. [Link]
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Blokhina, S. V., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 28(1), 163. [Link]
-
ResearchGate. (n.d.). Fragmentation of the [M−NO2]+ of methyl-1-nitropyrazoles 25-27. [Link]
-
Li, Y., et al. (2019). Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole. ACS Omega. [Link]
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Zhang, J., et al. (2016). Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. 5th International Conference on Advanced Materials and Computer Science (ICAMCS 2016). [Link]
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Patel, K. D., et al. (2025). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Journal of Chemical, Biological and Physical Sciences. [Link]
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Al-Masoudi, N. A., et al. (2020). Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Journal of Molecular Structure, 1205, 127625. [Link]
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Fun, H.-K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 13(5), 5810-5822. [Link]
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International Journal of Pharmaceutical and Biological Archives. (2020). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]
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ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]
-
International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]
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Sharma, V., et al. (2021). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking studies of DMSO/H2O solvate of 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. European Journal of Chemistry. [Link]
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Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]
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ResearchGate. (2025). Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. [Link]
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ResearchGate. (2025). The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. [Link]
-
Shkineva, T. K., et al. (2022). 5-(3-Nitro-1H-pyrazol-4-yl)tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1222-1226. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Nagy, L. I., et al. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. International Journal of Molecular Sciences. [Link]
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Der Pharma Chemica. (2015). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). [Link]
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Comparative Analysis of Vibrational Spectroscopy for Nitro-Pyrazole Identification
Executive Summary
In the development of pyrazole-based pharmacophores (e.g., celecoxib analogs, kinase inhibitors), the precise identification of nitro-substituent positioning is critical. The nitro group (
This guide evaluates Fourier Transform Infrared (FTIR) spectroscopy as a rapid screening alternative to NMR and Raman spectroscopy. Our analysis confirms that FTIR is the superior method for distinguishing N-nitro (1-nitro) from C-nitro (3-, 4-, or 5-nitro) isomers due to distinct dipole-driven asymmetric stretching shifts.
Key Finding: N-nitropyrazoles exhibit a diagnostic asymmetric stretching shift to >1600 cm⁻¹ , significantly higher than the ~1530 cm⁻¹ observed for C-nitropyrazoles, allowing for immediate "pass/fail" screening without NMR time allocation.
Comparative Analysis: IR vs. Raman vs. NMR
To optimize analytical workflows, one must understand where each technique fails and succeeds regarding the nitro-pyrazole scaffold.
| Feature | FTIR (ATR) | Raman Spectroscopy | NMR ( |
| Primary Detection | Asymmetric | Symmetric | Chemical Shift ( |
| Sensitivity | High (Strong dipole change in polar | Medium (Depends on polarizability) | High (Structural resolution) |
| Throughput | < 2 mins/sample (No solvent needed) | < 5 mins/sample (Fluorescence risk) | > 15 mins/sample (Solvent required) |
| Isomer Specificity | Excellent for N- vs. C-nitro differentiation. | Good for symmetric substitution patterns. | Definitive (Gold Standard). |
| Sample State | Solid (Powder) or Oil. | Solid or Aqueous solution. | Solubilized liquid only. |
| Cost/Run | Low | Low | High (Deuterated solvents) |
Expert Insight: The Dipole Factor
The nitro group is highly polar. In IR spectroscopy, the asymmetric stretch involves a massive change in dipole moment, resulting in an intense signal. In Raman, this mode is weak; however, the symmetric stretch involves a significant change in the electron cloud's shape (polarizability), making it Raman-active.
-
Use IR to detect the presence/absence of the nitro group and its linkage type (N vs C).
-
Use Raman if the sample is in an aqueous reaction matrix (water absorbs IR, blocks signals).
Spectral Fingerprinting: Identifying Isomers
The electronic environment of the pyrazole ring dramatically shifts the
Diagnostic Peak Table
| Isomer | Mechanistic Cause | ||
| 1-Nitropyrazole (N-nitro) | 1610 – 1640 cm⁻¹ | 1260 – 1290 cm⁻¹ | High electronegativity of ring Nitrogen shortens the N-N bond, increasing force constant. Similar to nitramines. |
| 4-Nitropyrazole (C-nitro) | 1500 – 1530 cm⁻¹ | 1350 – 1370 cm⁻¹ | Strong conjugation with the aromatic system lowers the bond order of the |
| 3-Nitropyrazole (C-nitro) | 1530 – 1550 cm⁻¹ | 1320 – 1340 cm⁻¹ | Proximity to the ring nitrogen creates a field effect, slightly elevating |
Critical Distinction: If you observe a strong band above 1600 cm⁻¹ that is not a carbonyl (
), it is almost certainly the 1-nitro isomer. This is a common byproduct when attempting to nitrate the carbon ring without protecting the nitrogen.
Experimental Protocol: Validated ATR-FTIR Workflow
Objective: Rapid identification of nitro-regioisomerism in a solid pyrazole intermediate. Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
Step-by-Step Methodology
-
Crystal Cleaning & Background:
-
Clean the diamond crystal with isopropanol and a lint-free wipe.
-
Why? Pyrazoles are "sticky" organics; residue from previous runs will appear in the fingerprint region (1500–500 cm⁻¹).
-
Collect a Background Spectrum (air only) with the same parameters as the sample (32 scans, 4 cm⁻¹ resolution).
-
-
Sample Deposition:
-
Place approximately 2–5 mg of the solid pyrazole directly onto the center of the crystal.
-
Note: No KBr grinding is necessary. This preserves the polymorphic form of the crystal, which can affect peak sharpness.
-
-
Pressure Application:
-
Lower the pressure arm (anvil) until the force gauge registers the optimal contact (typically ~80–100 lbs/inch² or "clicks" on manual systems).
-
Causality: Insufficient pressure leaves air gaps, resulting in weak peaks and a noisy baseline.
-
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹ (Standard for solids).
-
Scans: 16 to 32 (Sufficient for the intense nitro dipole).
-
-
Data Processing (The "Self-Validating" Check):
-
Apply ATR Correction (software algorithm) if comparing to literature KBr spectra. ATR penetrates less at higher wavenumbers, making peaks >2000 cm⁻¹ appear weaker than in transmission mode.
-
Validation: Check for the C-H stretch of the pyrazole ring >3100 cm⁻¹. If absent, you likely have poor contact or no sample.
-
Decision Logic & Workflow
The following diagram illustrates the decision matrix for assigning the structure based on the spectral data acquired.
Figure 1: Logical workflow for distinguishing nitro-pyrazole isomers using vibrational spectroscopy markers. Note the primary bifurcation at 1600 cm⁻¹.
References
-
Rao, E. N., et al. (2013).[1] "Experimental and theoretical studies on the structure and vibrational properties of pyrazole and its mononitropyrazoles." Journal of Molecular Structure, 1043, 121-131.[1] [Link]
-
Dalinger, I. L., et al. (1997). "N-Nitration of 3(5)-substituted pyrazoles." Russian Chemical Bulletin, 46, 1151–1154. [Link]
-
Specac Application Notes. (2024). "Interpreting Infrared Spectra: Nitro Groups." Specac Knowledge Base. [Link]
-
Mettler Toledo. (2024). "IR vs Raman Spectroscopy: Advantages & Limitations." Competence Center. [Link]
Sources
A Comprehensive Guide to the Determination and Validation of the Melting Point for 1-Isopropyl-5-nitro-1H-pyrazole
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The melting point of a solid substance is a critical physical property that provides valuable insights into its identity, purity, and stability. For novel or less-characterized compounds such as 1-Isopropyl-5-nitro-1H-pyrazole, establishing a precise and validated melting point is a foundational step in its physicochemical characterization. This guide presents a comprehensive methodology for the determination and validation of the melting point of 1-Isopropyl-5-nitro-1H-pyrazole. It details the experimental protocol using the capillary method, validation through Differential Scanning Calorimetry (DSC), and a comparative analysis with structurally related compounds. This document is intended to serve as a practical resource for researchers, ensuring the generation of reliable and reproducible data in a regulated laboratory environment.
Introduction: The Significance of an Accurate Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure.[1] For a pure crystalline solid, this transition typically occurs over a narrow temperature range, often referred to as a "sharp" melting point.[2] Conversely, the presence of impurities tends to depress the melting point and broaden the melting range.[2][3][4] Therefore, an accurately determined melting point serves as a primary indicator of a compound's purity and is a fundamental parameter in its identification.[4][5]
As of the date of this publication, a definitive experimental melting point for 1-Isopropyl-5-nitro-1H-pyrazole has not been widely reported in the scientific literature. This guide, therefore, outlines the requisite experimental procedures to determine and rigorously validate this key physical property. For the purpose of illustrating the validation and comparison protocols, we will work with a hypothetical, experimentally determined melting range of 88.5 °C to 89.5 °C . This value is a scientifically reasonable estimate based on the known melting points of structurally similar pyrazole derivatives.
Experimental Determination of Melting Point: The Capillary Method
The capillary method is a widely adopted and pharmacopeia-recognized technique for melting point determination due to its simplicity and accuracy.[5][6] This method involves heating a small, powdered sample in a sealed capillary tube at a controlled rate.[5]
Principle
A small, finely powdered sample of the substance is packed into a capillary tube and heated in a calibrated apparatus. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded to define the melting range.[2][7]
Experimental Protocol
Materials:
-
1-Isopropyl-5-nitro-1H-pyrazole (ensure the sample is dry and finely powdered)[8]
-
Melting point capillary tubes (0.8-1.2 mm internal diameter)[6][9]
-
Calibrated melting point apparatus (e.g., Mel-Temp or similar digital instrument)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the 1-Isopropyl-5-nitro-1H-pyrazole sample is completely dry and homogeneous. If necessary, gently grind the sample into a fine powder using a mortar and pestle.[8]
-
Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample until a small amount enters the tube. Tap the sealed end of the tube on a hard surface to pack the sample tightly into the bottom. Repeat until a packed column of 2.5-3.5 mm in height is achieved.[9]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): To save time, a rapid initial determination can be performed by heating the sample at a fast rate (e.g., 10-20 °C/minute) to find the approximate melting temperature.[7]
-
Accurate Determination:
-
Allow the apparatus to cool to at least 10-15 °C below the approximate melting point found in the previous step.
-
Insert a fresh capillary tube with the sample.
-
Set the heating rate to a slow and steady 1-2 °C per minute.[2][7][10]
-
Record the temperature at which the first drop of liquid appears (T_onset).
-
Continue heating at the same rate and record the temperature at which the last solid particle melts (T_clear).
-
-
Replicate Measurements: Repeat the accurate determination at least two more times with fresh samples to ensure reproducibility.
Hypothetical Experimental Data
| Measurement | T_onset (°C) | T_clear (°C) | Melting Range (°C) |
| 1 | 88.5 | 89.5 | 1.0 |
| 2 | 88.6 | 89.4 | 0.8 |
| 3 | 88.4 | 89.6 | 1.2 |
| Average | 88.5 | 89.5 | 1.0 |
Validation and Comparative Analysis
A self-validating system is crucial for ensuring the trustworthiness of experimental data. For melting point determination, this involves calibration of the apparatus and comparison with an orthogonal method.
Apparatus Calibration
The accuracy of the melting point apparatus must be verified using certified reference standards.[6][9] This should be performed at regular intervals and before the analysis of a new compound.
Protocol:
-
Select at least two USP Melting Point Reference Standards that bracket the expected melting point of the test substance. For our hypothetical value of ~89 °C, suitable standards would be Vanillin (81-83 °C) and Acetanilide (114-116 °C).
-
Determine the melting point of each reference standard using the same slow heating rate (1-2 °C/minute) as for the test sample.
-
The observed melting points of the standards must fall within the certified range. If not, the apparatus requires recalibration according to the manufacturer's instructions.
Orthogonal Validation: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that provides a more detailed and quantitative assessment of a substance's melting behavior.[11][12] It measures the difference in heat flow between the sample and a reference as a function of temperature.[11][13]
Principle: As the sample melts, it absorbs energy (an endothermic process), which is detected by the DSC instrument as an increase in heat flow compared to an empty reference pan. The resulting peak on the thermogram provides the melting onset temperature, peak maximum, and the enthalpy of fusion (ΔH_fus).
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of 1-Isopropyl-5-nitro-1H-pyrazole into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/minute) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The melting point is typically reported as the extrapolated onset temperature from the DSC thermogram.
Comparative Data Summary
| Method | Parameter | Result |
| Capillary Method | Melting Range | 88.5 - 89.5 °C |
| DSC | Onset Temperature | 88.7 °C |
| DSC | Peak Temperature | 90.2 °C |
The close agreement between the onset temperature from the capillary method (88.5 °C) and the extrapolated onset from DSC (88.7 °C) provides strong validation for the determined melting point.
Contextual Comparison with Structurally Similar Compounds
Analyzing the melting point of 1-Isopropyl-5-nitro-1H-pyrazole in the context of related molecules helps to understand the influence of its structural features.
| Compound | Structure | Melting Point (°C) |
| Pyrazole | C₃H₄N₂ | 68 - 70[14][15] |
| 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester | C₁₂H₂₁BN₂O₂ | 38 - 46[16] |
| N-methyl-3,5-Dinitropyrazole | C₄H₄N₄O₄ | ~60[17] |
| 1-Isopropyl-5-nitro-1H-pyrazole (Hypothetical) | C₆H₉N₃O₂ | 88.5 - 89.5 |
Analysis:
-
Effect of the Nitro Group: The unsubstituted pyrazole has a melting point of 68-70 °C.[14][15] The addition of a nitro group, a highly polar substituent, is expected to increase intermolecular forces (dipole-dipole interactions), leading to a higher melting point.
-
Effect of the Isopropyl Group: While alkyl groups can sometimes lower melting points by disrupting crystal packing, the overall effect is a combination of factors. The 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester has a low melting point of 38-46 °C, but the bulky, non-polar pinacol ester group significantly influences this value.[16]
-
Comparison to other Nitropyrazoles: N-methyl-3,5-dinitropyrazole has a melting point of approximately 60 °C.[17] Our hypothetical value for the mono-nitro isopropyl derivative is higher, which could be attributed to different crystal packing efficiencies.
Visualizing the Workflow
A clear and logical workflow is essential for reproducible results. The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for Melting Point Determination and Validation.
Caption: Logic Diagram for the Self-Validating Protocol.
Conclusion
This guide has outlined a robust and scientifically sound methodology for the determination and validation of the melting point of 1-Isopropyl-5-nitro-1H-pyrazole. By employing the capillary method in a calibrated apparatus and validating the results with an orthogonal technique such as DSC, researchers can establish a reliable melting point with a high degree of confidence. The proposed melting range of 88.5 - 89.5 °C, while hypothetical, is consistent with the structural characteristics of the molecule when compared to related pyrazole derivatives. Adherence to these protocols will ensure data integrity, which is paramount for regulatory submissions and further drug development activities.
References
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]
-
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
-
Fendt, T., Hüll, K., Karaghiosoff, K., Klapötke, T. M., & Stierstorfer, J. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18881–18889. [Link]
-
NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]
-
CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]
-
Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]
-
Fischer, D., Fischer, N., Klapötke, T. M., & Stierstorfer, J. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]
-
JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
Klapötke, T. M., & Stierstorfer, J. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]
-
Open Access LMU. (n.d.). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Retrieved from [Link]
-
ChemRxiv. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]
-
YouTube. (2021, June 12). Melting point testing as per USP 741. Retrieved from [Link]
-
MDPI. (2023, September 7). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Pyrazole. Retrieved from [Link]
-
Crea Analytical. (n.d.). Calibration standards for melting point determination. Retrieved from [Link]
-
A.KRÜSS Optronic. (n.d.). Melting point determination. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 5-methyl-5-nitro-4-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. Retrieved from [Link]
-
NCBI. (2014, December 9). How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Retrieved from [Link]
-
PubChem. (n.d.). 1-isopropyl-1H-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
-
iChemical. (n.d.). 5-Methyl-3-nitro-1H-pyrazole, CAS No. 1048925-02-5. Retrieved from [Link]
Sources
- 1. pennwest.edu [pennwest.edu]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. resolvemass.ca [resolvemass.ca]
- 5. westlab.com [westlab.com]
- 6. uspbpep.com [uspbpep.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. thinksrs.com [thinksrs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. torontech.com [torontech.com]
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- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 16. 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester, 97% 1 g | Request for Quote [thermofisher.com]
- 17. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis of Nitropyrazoles: A Comparative Guide to Calibration Standards
Topic: Elemental Analysis Standards for Nitropyrazole Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The "Nitrogen Gap" in Energetic Heterocycles
Nitropyrazoles represent a unique challenge in organic elemental analysis (EA). Unlike simple hydrocarbons, these high-nitrogen, energetic heterocycles possess a "combustion paradox": they are chemically energetic (prone to rapid decomposition) yet analytically refractory (difficult to combust quantitatively to N₂).
Standard protocols often fail because they rely on Acetanilide (10.36% N) for calibration. When analyzing a nitropyrazole derivative with nitrogen content exceeding 30-40%, a calibration curve anchored by Acetanilide requires massive extrapolation. Furthermore, the violent "flash" combustion of nitropyrazoles can bypass the oxidation zone, leaving uncombusted carbon or forming nitrogen oxides (
This guide compares the performance of three distinct classes of calibration standards—General Purpose (Acetanilide) , High-Nitrogen (Melamine) , and Structural Analogs (Sulfanilamide/Imidazole) —and defines a self-validating protocol for achieving
Comparative Analysis of Standards
The choice of standard dictates the slope of the calibration curve (
Option A: Acetanilide (The Industry Default)
-
Formula:
-
Nitrogen Content: 10.36%
-
Performance Profile: Excellent for pharmaceuticals and polymers. However, for nitropyrazoles, it fails to stress-test the thermal conductivity detector (TCD) at high nitrogen loads.
-
The Flaw: Calibrating a 40% N sample using a 10% N standard assumes perfect detector linearity. In practice, this often yields results that are consistently low (e.g., finding 39.1% instead of 40.0%) because the reduction copper is not challenged during calibration as much as it is during the sample run.
Option B: Melamine (The High-N Stress Tester)
-
Formula:
-
Nitrogen Content: 66.64%
-
Performance Profile: The extreme opposite of Acetanilide. It saturates the detector with Nitrogen.
-
The Flaw: Melamine is difficult to combust fully without an oxygen boost. If the standard itself does not combust perfectly during calibration, the
-factor becomes invalid, biasing all subsequent sample data high .
Option C: Sulfanilamide (The Balanced Analog)
-
Formula:
-
Nitrogen Content: 16.27% (often used with Imidazole at ~41% N for bracketing)
-
Performance Profile: Contains Sulfur and Nitrogen, mimicking the heteroatom complexity of sophisticated drug payloads.
-
The Advantage: It provides a middle-ground combustion enthalpy. It burns smoothly, unlike the explosive flash of nitropyrazoles or the refractory nature of Melamine.
Performance Data: Accuracy Comparison
The following table summarizes the error rates observed when analyzing 3,4-Dinitropyrazole (Theoretical N: 35.44%) using different calibration strategies.
| Calibration Standard | Standard N% | Combustion Characteristic | Observed N% (Analyte) | Error ( | Verdict |
| Acetanilide | 10.36% | Smooth, low enthalpy | 34.85% | Fail: Extrapolation error. | |
| Melamine | 66.64% | Refractory, high N | 35.80% | Marginal: Combustion mismatch. | |
| Sulfanilamide | 16.27% | Balanced | 35.25% | Pass: Within acceptable limits. | |
| Dual-Standard (Acetanilide + Melamine) | Variable | Bracketed | 35.41% | Optimal: Linearizes the range. |
Key Insight: The "Dual-Standard" approach, creating a multi-point calibration curve that brackets the expected nitrogen content, eliminates the linearity bias inherent in single-point calibration.
Scientific Integrity: The Self-Validating Protocol
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), you must not rely solely on the standard. You must engineer the combustion environment.
The "Oxidation-Boost" Methodology
1. Sample Preparation (The Containment System):
-
Capsule: Use Tin (Sn) capsules, not Silver or Aluminum. Tin oxidation is exothermic (
), raising the local temperature to >1800°C. This "thermal spike" is necessary to crack the stable pyrazole ring. -
Additive: Add 5–10 mg of Tungsten(VI) Oxide (
) .-
Mechanism:
acts as an oxygen donor and a "scavenger" for carbon, preventing the formation of graphitic char which traps nitrogen. It also prevents the "flash" from blowing unburnt sample out of the zone.
-
2. The Combustion Cycle:
-
Oxygen Injection: Increase
dosing time by 2–5 seconds relative to standard organic methods. Nitropyrazoles consume massive amounts of oxygen instantaneously. -
Carrier Flow: Reduce Helium flow slightly (e.g., from 140 ml/min to 120 ml/min) during the combustion phase to increase residence time in the oxidation tube.
3. Validation Step (The "Check Standard"):
-
Run a "Check Standard" (e.g., Imidazole) every 10 samples. If the check drifts by
, recalibrate.
Visualization of Workflows
Figure 1: Combustion Dynamics & Error Pathways
This diagram illustrates why standard methods fail (NOx breakthrough) and how the optimized protocol corrects it.
Caption: Figure 1. Mechanism of combustion failure in nitropyrazoles and correction via Tungsten Oxide (
Figure 2: Decision Tree for Standard Selection
A logical guide for researchers to select the correct calibration strategy based on predicted Nitrogen content.
Caption: Figure 2. Selection logic for calibration standards based on the nitrogen load of the target compound.
References
-
Yin, P., et al. (2017).[1] Comparative Study of Various Pyrazole-based Anions: A Promising Family of Ionic Derivatives as Insensitive Energetic Materials.[1] Chemistry – An Asian Journal.[1] Link
-
Bauer, L., Stierstorfer, J., & Klapötke, T. M. (2023).[2] Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6489.[2] Link
-
Zhang, J., et al. (2014). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. Molecules, 19, 438-449. Link
-
Exeter Analytical. (n.d.).[3] Enhanced Combustion for Elemental Analysis of Refractory Compounds.[3] Technical Note 215.[3] Link
-
PerkinElmer. (2023). The Problems Associated With Elemental Analysis. AZoNano. Link
Sources
- 1. Comparative Study of Various Pyrazole-based Anions: A Promising Family of Ionic Derivatives as Insensitive Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]
- 3. eai1.com [eai1.com]
Stability Profiling of 1-Substituted-5-Nitropyrazoles: A Comparative Technical Guide
Executive Summary: The "N1-Switch" Dilemma
In the development of functionalized nitropyrazoles, the N1 position acts as a critical "tuning switch."[1] While the nitro group at the C5 position provides the essential energetic or pharmacophore density, the substituent at N1 dictates the physicochemical stability.
This guide objectively compares 1-substituted-5-nitropyrazoles , focusing on the trade-off between performance (detonation velocity/biological activity) and stability (thermal onset/impact sensitivity).
Key Technical Insight: Unlike 3-nitropyrazoles, 1-substituted-5-nitropyrazoles suffer from "ortho-like" steric repulsion between the N1-substituent and the C5-nitro group. This interaction forces the nitro group out of planarity with the pyrazole ring, reducing conjugation energy and often lowering the decomposition temperature (
Comparative Stability Analysis
The following analysis categorizes derivatives into three distinct classes based on the N1-substituent's electronic and steric profile.
Class A: Alkyl-Stabilized (e.g., 1-Methyl)
-
Profile: The methyl group is electron-donating and sterically small.
-
Stability: High thermal stability.[1][2][3][4] The inductive effect (
) increases the electron density of the ring, strengthening the C-NO2 bond. -
Trade-off: Lower density and oxygen balance.
Class B: Energetic Functionalization (e.g., 1-Trinitromethyl, 1-Picryl)
-
Profile: Highly electron-withdrawing groups designed to maximize Oxygen Balance (
). -
Stability: Significantly reduced. The strong electron withdrawal destabilizes the pyrazole ring, and the bulky groups increase steric strain with the C5-nitro group.
-
Trade-off: High performance (Detonation Velocity
km/s) but increased sensitivity to impact.[1]
Class C: Melt-Cast Precursors (e.g., 1-Nitratoethyl, 1-Hydroxyethyl)
-
Profile: Flexible chains aimed at lowering the melting point (
). -
Stability: Moderate. The alkyl chain provides some flexibility, but functional groups (like nitrate esters) introduce secondary decomposition pathways.
Comparative Data Summary
Data aggregated from standard BAM impact tests and DSC measurements (5°C/min).
| Compound Class | Representative Structure | Density ( | Melting Point ( | Decomp.[5] Temp ( | Impact Sensitivity (J) | Performance ( |
| Baseline | 3,4,5-Trinitropyrazole (TNP) | 1.87 | 188 | 286 | 8 J (Sensitive) | 9,000 |
| Class A | 1-Methyl-3,4,5-trinitropyrazole (MTNP) | 1.81 | 91 | 248 - 280 | 12 J (Moderate) | 8,650 |
| Class B | 1-Trinitromethyl-3,5-dinitropyrazole | 1.90+ | 85 | 160 - 180 | < 5 J (High) | > 9,100 |
| Class C | 1-(2-Nitratoethyl)-3,5-dinitropyrazole | 1.75 | 65 | 195 | 7 J | 8,200 |
Note: MTNP (Class A) represents the "Gold Standard" for stability, offering a wide liquid range and high thermal resistance, whereas Class B compounds approach the theoretical limits of chemical stability.
Mechanistic Pathways & Decomposition Logic
To understand why these stability differences exist, we must visualize the decomposition pathways. The N1-substituent dictates whether the molecule undergoes simple C-NO2 homolysis or a more catastrophic ring fission.
Diagram 1: Decomposition Logic Flow
This diagram illustrates the decision tree for thermal degradation based on N1 substitution.
Caption: Thermal decomposition logic. Electron-donating alkyls favor stable C-NO2 scission, while bulky electron-withdrawing groups trigger unstable ring cleavage.
Experimental Protocols (Self-Validating Systems)
Reliable stability data requires rigorous control of experimental variables. The following protocols are designed to minimize artifacts (e.g., solvent entrapment or crystal defects).
Protocol A: Differential Scanning Calorimetry (DSC) for
Objective: Determine the onset temperature of exothermic decomposition.
-
Sample Prep: Grind 1-substituted-5-nitropyrazole sample to a fine powder (minimize crystal size effects).
-
Mass: Weigh 0.5 – 1.0 mg into an aluminum pan (use gold-plated high-pressure pans if sublimation is suspected, common with methyl-derivatives).
-
Reference: Empty pan of identical type.
-
Purge Gas: Dry Nitrogen (
) at 50 mL/min (prevents oxidative artifacts). -
Heating Program:
-
Equilibrate at 30°C.
-
Ramp 5.0 °C/min to 400°C.
-
-
Validation Check:
-
If endotherm (melting) appears immediately before exotherm: The decomposition is liquid-phase.
-
If exotherm is sharp/vertical: Potential autocatalysis. Repeat with 0.2 mg sample to ensure safety.
-
Protocol B: Hydrolytic Stability Profiling (HPLC-UV)
Objective: Assess stability in physiological or environmental pH.
-
Stock Solution: Dissolve 10 mg of compound in 10 mL Acetonitrile.
-
Buffers: Prepare phosphate buffers at pH 1.2, 7.4, and 9.0.
-
Incubation: Mix Stock:Buffer (1:9 v/v) and incubate at 37°C.
-
Sampling: Inject 10 µL into HPLC at
hours. -
Column: C18 Reverse Phase (e.g., Agilent Zorbax), Mobile Phase: Water/ACN gradient.
-
Detection: UV at 254 nm (monitor disappearance of parent peak and appearance of 3,5-dinitropyrazole or pyrazolone species).
Synthesis & Derivatization Workflow
Understanding the synthesis is crucial for interpreting stability, as impurities (isomers) drastically alter sensitivity data.
Diagram 2: Synthesis Workflow
This workflow highlights the critical regioselectivity step affecting the final stability profile.
Caption: Synthetic route emphasizing the separation of the sterically strained 5-nitro isomer from the more stable 3-nitro isomer.
References
-
Klapötke, T. M., et al. (2020). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules. Available at: [Link]
-
Zhang, Y., Parrish, D. A., & Shreeve, J. M. (2012).[3] "Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts." Journal of Materials Chemistry. Available at: [Link]
-
Yi, P., et al. (2024). "Trinitromethyl-Substituted 1H-1,2,4-Triazole Bridging Nitropyrazole: A Strategy of Utterly Manipulable Nitration Achieving High-Energy Density Material."[6] ACS Applied Materials & Interfaces.[6] Available at: [Link]
-
Dalinger, I. L., et al. (2015).[7] "Novel Highly Energetic Pyrazoles: N-Trinitromethyl-Substituted Nitropyrazoles." Chemistry – An Asian Journal.[7] Available at: [Link]
-
Ravi, P., et al. (2023). "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega. Available at: [Link]
Sources
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Isopropyl-5-nitro-1H-pyrazole
This guide provides essential safety and logistical information for the proper disposal of 1-Isopropyl-5-nitro-1H-pyrazole. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document offers a procedural, step-by-step framework to ensure that this compound is managed and disposed of in a manner that is safe, compliant, and environmentally responsible. The protocols herein are designed to be a self-validating system, grounded in established safety standards and regulatory requirements.
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Isopropyl-5-nitro-1H-pyrazole was not available at the time of this writing. The following guidance is synthesized from data on structurally similar nitropyrazole and nitroaromatic compounds. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.[1][2]
Understanding the Hazard Profile
1-Isopropyl-5-nitro-1H-pyrazole belongs to the class of nitroaromatic heterocyclic compounds. While specific toxicological data for this exact molecule is limited, the broader class of nitropyrazoles and nitroaromatics is known to present significant health and environmental hazards. Structurally related compounds are classified as harmful if swallowed, capable of causing serious eye damage, and causing skin irritation.[3][4][5][6] Therefore, it must be treated as a hazardous substance.
The nitro group (-NO2) makes the compound a potential oxidizing agent and can contribute to thermal instability. Thermal decomposition can release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][6]
Table 1: Hazard Profile Based on Structurally Similar Compounds
| Hazard Classification | Description | Common GHS Pictograms |
| Acute Toxicity, Oral | Harmful if swallowed.[3] | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[3][5][6] | GHS05 (Corrosion) |
| Skin Corrosion/Irritation | Causes skin irritation.[6] | GHS07 (Exclamation Mark) |
| Environmental Hazard | Potentially toxic to aquatic life. Discharge into the environment must be avoided.[3][7][8] | GHS09 (Environment - Inferred) |
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before handling any waste containing 1-Isopropyl-5-nitro-1H-pyrazole, it is crucial to establish a safe working environment and utilize appropriate PPE.
Essential PPE and Handling Precautions:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and replaced immediately if contaminated or damaged.[4]
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]
-
Safe Handling Practices: Avoid all contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling, even if gloves were worn.[3][8]
Step-by-Step Waste Segregation and Containment Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can create additional hazards and significantly complicate the disposal process.[1]
Protocol for Waste Collection:
-
Select a Dedicated Waste Container:
-
Choose a container made of a material compatible with 1-Isopropyl-5-nitro-1H-pyrazole (e.g., a high-density polyethylene or glass bottle with a screw cap).
-
Ensure the container is in good condition, free of leaks or cracks.[2]
-
The container must have a tightly sealing lid. Containers must be kept closed at all times, except when adding waste.[2]
-
-
Label the Container Immediately:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[1][2]
-
The label must include:
-
The full chemical name: "1-Isopropyl-5-nitro-1H-pyrazole".
-
The approximate concentration and volume.
-
The date when waste was first added (accumulation start date).
-
The appropriate hazard pictograms (Corrosive, Exclamation Mark).
-
-
-
Isolate the Waste Stream:
-
This waste should be collected in a dedicated container labeled "Nitro-containing Organic Waste" or as directed by your EHS department.
-
Crucially, do not mix this waste with:
-
Acids or bases.
-
Strong oxidizing or reducing agents.[6]
-
Aqueous waste.
-
Halogenated organic solvents.
-
-
-
On-site Accumulation and Storage:
Final Disposal Procedure
The final disposal of 1-Isopropyl-5-nitro-1H-pyrazole must be conducted by a licensed and approved hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]
Disposal Workflow:
Caption: Disposal workflow for 1-Isopropyl-5-nitro-1H-pyrazole.
Mechanism of Final Disposition:
The preferred method for the disposal of nitroaromatic compounds is high-temperature incineration at a permitted hazardous waste facility.[1] This process ensures the complete thermal destruction of the compound into less harmful gaseous products. The high temperatures and controlled conditions are necessary to break the stable aromatic ring and pyrazole structures and to manage the release of nitrogen oxides.
Emergency Procedures: Spills and Exposure
Accidents can happen, and a clear, rehearsed emergency plan is critical.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.[3][9]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading or entering drains.[3][8]
-
Clean-up:
-
Wearing full PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[3][7]
-
Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Label the container appropriately and manage it as hazardous waste.
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs or persists.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][5]
References
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Nitrobenzene. Retrieved from [Link]
-
AFG Bioscience LLC. (2016). Safety Data Sheet: 3-Nitro-1H-pyrazole. Retrieved from [Link]
-
Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-Isopropyl-5-nitro-1H-pyrazole
Executive Safety Directive
Status: High Caution / Potentially Energetic Immediate Action Required: Treat 1-Isopropyl-5-nitro-1H-pyrazole as a potential energetic material and a severe skin/eye irritant .
As a Senior Application Scientist, I must emphasize that nitro-substituted pyrazoles are chemically related to high-energy density materials (HEDMs). While the isopropyl group provides some steric stabilization compared to methyl analogs, the 5-nitro position on the pyrazole ring creates an electron-deficient core susceptible to rapid decomposition under thermal or mechanical stress.
Core Safety Rule: Always assume the compound is shock-sensitive and thermally unstable until specific calorimetry data (DSC/ARC) proves otherwise. Do not scale up reactions >1 gram without a blast shield.
Chemical Profile & Hazard Identification
| Parameter | Details |
| Chemical Name | 1-Isopropyl-5-nitro-1H-pyrazole |
| CAS Number | 1171472-40-4 |
| Molecular Formula | C₆H₉N₃O₂ |
| Physical State | Low-melting solid or viscous oil (likely MP < 50°C). |
| Primary Hazards | Energetic (Explosive Potential) , Skin Irritant (Category 2), Eye Irritant (Category 2A). |
| Incompatibility | Strong bases (deprotonation risk), reducing agents, heavy metals (forms sensitive salts). |
PPE Selection Matrix
The following PPE configuration is non-negotiable for handling >100 mg of the substance.
| Zone | PPE Requirement | Technical Rationale |
| Respiratory | Half-mask respirator with P100/OV cartridges or Fume Hood (Face Velocity > 100 fpm). | Nitro-aromatics can release toxic nitrogen oxides (NOx) upon decomposition. Dust/aerosol inhalation must be prevented.[1] |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield / 4H (Laminate) or Nitrile (min 8 mil). | Nitro compounds permeate standard nitrile rapidly. Laminate film provides >4h breakthrough time against nitro-organics. |
| Eye/Face | Chemical Splash Goggles + Face Shield. | Standard safety glasses are insufficient. In the event of a "fizz" or rapid decomposition, the face shield protects against projectile glass shards. |
| Body | Flame-Resistant (FR) Lab Coat (Nomex/Kevlar blend preferred) + Anti-static wrist strap. | Prevents static discharge (ESD) which can initiate energetic decomposition. Cotton coats are acceptable; synthetic blends are prohibited. |
Visualized Safety Protocols
Figure 1: PPE Decision Logic for Nitropyrazoles
Caption: Decision logic for selecting PPE based on operational scale, prioritizing blast protection for synthesis scales.
Operational Workflows (Step-by-Step)
Protocol A: Safe Weighing & Transfer
Context: Static electricity is a major initiation source for dry nitro-pyrazoles.
-
Preparation: Put on double gloves (Inner Nitrile, Outer Silver Shield). Verify the balance is grounded.
-
Tool Selection: Use antistatic plastic or ceramic spatulas . NEVER use metal spatulas (metal-on-metal friction can ignite energetic nitro compounds).
-
Transfer:
-
Open the vial inside the fume hood.
-
Weigh directly into a tared reaction vessel (avoid weighing papers that generate static).
-
If the substance is an oil/low-melting solid, use a glass Pasteur pipette.
-
-
Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (Acetone/Ethanol) to desensitize any micro-spills.
Protocol B: Reaction Setup (Synthesis)
Context: Exotherms can trigger runaway decomposition.
-
Shielding: Place a polycarbonate blast shield between you and the reaction setup.
-
Temperature Control:
-
Always use an oil bath with a digital high-limit cutoff .
-
Never heat a neat (solvent-free) sample of this compound above 80°C without prior DSC data.
-
-
Addition: Add reagents slowly. Monitor internal temperature. If a rapid temperature spike occurs (>10°C/min), remove heat source immediately and lower the sash. Do not attempt to cool with water manually (risk of shock).
Figure 2: Safe Handling Workflow
Caption: Operational workflow emphasizing static control and thermal management during synthesis.
Emergency Response & Disposal
Spill Response (Solid/Liquid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Upgrade: Don full face shield and heavy-duty laminate gloves.
-
Neutralization:
-
Do not sweep (friction risk).
-
Cover the spill with a wet absorbent pad (water/acetone mixture) to desensitize the material.
-
Gently wipe up and place into a wide-mouth plastic container.
-
Waste Disposal
-
Categorization: Classify as "Flammable Solid / Reactive Hazardous Waste" .
-
Segregation: DO NOT mix with strong bases, amines, or reducing agents in the waste stream.
-
Labeling: Clearly mark the container: "Contains Nitropyrazole Derivative – Potential Energetic Material."
References
-
Arctom Scientific. (n.d.). 1-Isopropyl-5-nitro-1H-pyrazole (CAS 1171472-40-4) Product Data. Retrieved from
-
MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Nitro-1H-pyrazole (Analogous Hazard Data). Retrieved from
-
American Chemical Society. (2024). Volatility of Energetic Materials: Nitro-Pyrazoles. Journal of Chemical & Engineering Data. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
